molecular formula C23H24N2O6 B2637344 Fmoc-Dap(Alloc,Me) CAS No. 2389078-45-7

Fmoc-Dap(Alloc,Me)

Cat. No.: B2637344
CAS No.: 2389078-45-7
M. Wt: 424.453
InChI Key: STVVYJFMPMCGKN-FQEVSTJZSA-N
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Description

Fmoc-Dap(Alloc,Me) is a useful research compound. Its molecular formula is C23H24N2O6 and its molecular weight is 424.453. The purity is usually 95%.
BenchChem offers high-quality Fmoc-Dap(Alloc,Me) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-Dap(Alloc,Me) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[methyl(prop-2-enoxycarbonyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6/c1-3-12-30-23(29)25(2)13-20(21(26)27)24-22(28)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h3-11,19-20H,1,12-14H2,2H3,(H,24,28)(H,26,27)/t20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVVYJFMPMCGKN-FQEVSTJZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Fmoc-Dap(Alloc,Me)OH: Structural Characterization and SPPS Utility

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Fmoc-Dap(Alloc,Me)OH structural characterization and application in Solid-Phase Peptide Synthesis (SPPS). Content Type: Technical Whitepaper / Application Guide. Audience: Senior Peptide Chemists and Drug Discovery Scientists.

Executive Summary & Nomenclature Analysis

In the design of peptidomimetics and constrained peptides, Fmoc-Dap(Alloc,Me)OH represents a highly specialized building block. While the standard derivative Fmoc-Dap(Alloc)-OH (


-Fmoc-

-Alloc-L-2,3-diaminopropionic acid) is a staple in catalog peptide synthesis, the inclusion of the "Me" (Methyl) group in the nomenclature string requires precise structural disambiguation to ensure experimental success.

Based on standard IUPAC and SPPS nomenclature conventions where side-chain modifications are enclosed in parentheses:

  • Target Molecule:

    
    -Fmoc-
    
    
    
    -Alloc-
    
    
    -Methyl-L-2,3-diaminopropionic acid.[1]
  • Function: This residue introduces a tertiary amine on the side chain (via

    
    -methylation) protected by an Allyloxycarbonyl (Alloc) group.
    
  • Utility: It allows for the synthesis of

    
    -methylated peptide backbones (if used as a scaffold) or, more commonly, the introduction of specific side-chain constraints and solubility enhancements while maintaining orthogonal protection.[2]
    

Note on Ambiguity: If the methyl group were intended for the


-nitrogen (backbone methylation), the standard notation would be Fmoc-N(Me)-Dap(Alloc)-OH . This guide proceeds with the analysis of the side-chain methylated variant (

-Me) as implied by the syntax "Dap(Alloc,Me)".

Chemical Profile and Molecular Weight[3][4][5][6]

The introduction of the methyl group to the Alloc-protected amine alters the physicochemical properties compared to the parent Fmoc-Dap(Alloc)-OH.

Table 1: Physicochemical Specifications
PropertyFmoc-Dap(Alloc)-OH (Parent)Fmoc-Dap(Alloc,Me)OH (Target)
Formula


Molecular Weight 410.42 g/mol 424.45 g/mol (Calculated)
CAS Number 188970-92-5Custom/Analog (Refer to Parent CAS)
Side Chain


Solubility DMF, DMSO, NMPDMF, DMSO, NMP (Enhanced lipophilicity)
pKa (Side Chain) ~10.5 (Free amine)~10.0 (Secondary amine precursor)

Critical Check: When sourcing this material, verify the position of the methyl group using the supplier's chemical structure diagram. Do not rely solely on the text string.

Structural Logic and Orthogonality[3][7]

The value of Fmoc-Dap(Alloc,Me)OH lies in its Three-Dimensional Orthogonality . This allows the chemist to manipulate the peptide backbone, the side chain, and the N-terminus independently.[3][4]

The Orthogonal Triad
  • Fmoc (

    
    ):  Base-labile (removed by Piperidine).[4] Controls chain elongation.
    
  • Alloc (

    
    ):  Pd(0)-labile. Stable to acid (TFA) and base (Piperidine). Allows for selective side-chain deprotection for cyclization (e.g., lactam bridges) or functionalization.[4]
    
  • Methyl (

    
    ):  Permanent modification. Prevents hydrogen bonding at the side chain, altering solvation and potentially reducing aggregation in "difficult sequences."
    
Diagram 1: Orthogonal Protection Strategy

Orthogonality Molecule Fmoc-Dap(Alloc,Me)OH Fmoc N-alpha Protection (Fmoc) Molecule->Fmoc Alloc N-beta Protection (Alloc) Molecule->Alloc Methyl N-beta Modification (Methyl) Molecule->Methyl Base 20% Piperidine (Base Labile) Fmoc->Base Cleavage Pd Pd(PPh3)4 (Allyl Scavenger) Alloc->Pd Cleavage Stable Permanent (Structural Constraint) Methyl->Stable Retained

Caption: The orthogonal protection scheme allowing independent manipulation of the N-terminus and side chain.

Synthesis Applications & Causality

Why choose the methylated variant over the standard Fmoc-Dap(Alloc)-OH?

Prevention of Aspartimide-like Reactions

In sequences containing Dap, there is a risk of side reactions where the side-chain amine attacks the backbone carbonyl. While Alloc protects against this during synthesis, the


-methyl group provides steric bulk that can further suppress nucleophilic attack after Alloc removal, depending on the downstream chemistry.
Conformational Constraint (N-Methyl Scan)

-methylation is a primary tool for improving the pharmacokinetic profile of peptides:
  • Proteolytic Stability: The

    
    -methyl group hinders protease access to the cleavage site.
    
  • Membrane Permeability: Methylation masks the hydrogen bond donor capability of the amide/amine, increasing lipophilicity (LogP) and potentially improving oral bioavailability (as seen in Cyclosporin A).

Experimental Protocols

Coupling Protocol (Steric Considerations)

The presence of the side-chain methyl group and the bulky Alloc group creates significant steric hindrance. Standard DIC/HOBt coupling may result in deletion sequences.

Recommended Activation System:

  • Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.

  • Base: DIPEA (Diisopropylethylamine).[5]

  • Stoichiometry: 4 eq Amino Acid : 3.9 eq HATU : 8 eq DIPEA.

  • Solvent: DMF/NMP (1:1 v/v) to ensure maximum swelling and solubility.

  • Reaction Time: Double coupling (2 x 45 min) is mandatory.

Selective Alloc Deprotection

The removal of the Alloc group must be performed under strictly anhydrous and oxygen-free conditions to preserve the Pd(0) catalyst.

Reagents:

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.1 – 0.2 eq).

  • Scavenger: Phenylsilane (PhSiH3) (10–20 eq) OR Morpholine. Note: Phenylsilane is preferred as it is more efficient at regenerating the Pd(0) species.

Step-by-Step Workflow:

  • Wash: Wash resin with DCM (3x) and dry under

    
     to remove traces of DMF (which can poison the catalyst if wet).
    
  • Prepare Solution: Dissolve Pd(PPh3)4 and PhSiH3 in dry DCM under Argon.

  • Incubate: Add solution to resin. Shake gently for 30 minutes in the dark (catalyst is light sensitive).

  • Repeat: Drain and repeat the treatment once.

  • Wash (Critical):

    • DCM (3x)

    • 0.5% Sodium Diethyldithiocarbamate in DMF (3x 5 min) – This chelates residual Palladium, which appears as a black precipitate. Failure to remove Pd will ruin subsequent couplings and the final cleavage.

    • DMF (5x).

Diagram 2: Alloc Deprotection Workflow

AllocDeprotection Start Resin-Peptide-Dap(Alloc,Me) SolventPrep Wash DCM (Dry) Argon Purge Start->SolventPrep Catalysis Add Pd(PPh3)4 + PhSiH3 (30 min, Dark) SolventPrep->Catalysis Repeat Repeat Catalysis Step Catalysis->Repeat Chelation Wash: 0.5% Na-Dithiocarbamate (Remove Pd Black) Repeat->Chelation Finish Resin-Peptide-Dap(H,Me) (Ready for modification) Chelation->Finish

Caption: Palladium-catalyzed Alloc removal workflow with critical heavy metal scavenging step.

Troubleshooting & Quality Control

  • Racemization: Dap derivatives are prone to racemization during activation due to the high acidity of the

    
    -proton. Use Oxyma Pure  or HOAt  as an additive if using carbodiimide chemistry.
    
  • Incomplete Coupling: If the Kaiser test is ambiguous (due to the steric bulk of the methyl group), perform a micro-cleavage and analyze via LC-MS before proceeding.

  • Pd Contamination: If the peptide solution is colored (brown/orange) after final cleavage, residual Palladium is present. Pass the peptide solution through a SPE cartridge or treat with TMT (Trimercaptotriazine) resin.

References

  • PubChem. (2025). Fmoc-Dap(Alloc)-OH Compound Summary. National Library of Medicine. Available at: [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Contextual grounding for Alloc/Fmoc orthogonality).
  • Albericio, F. (2000). Orthogonal Protecting Groups for N-Amino and C-Carboxyl Functions in Solid-Phase Peptide Synthesis. Biopolymers.

Sources

Technical Guide: Fmoc-Dap(Alloc)-OH & Methylated Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis applications, and handling of Fmoc-Dap(Alloc)-OH , while critically addressing the nomenclature variation "Fmoc-Dap(Alloc,Me)OH".

Advanced Orthogonal Protection Strategies in Peptidomimetics[1][2]

Part 1: Executive Summary & Chemical Identity[1][2]

Core Subject: Fmoc-Dap(Alloc)-OH CAS Number: 188970-92-5 [1][2][3][4][5][6][7]

Nomenclature clarification regarding "Fmoc-Dap(Alloc,Me)OH": The string "Fmoc-Dap(Alloc,Me)OH" is non-standard IUPAC nomenclature.[1][2] In peptide chemistry syntax, this typically implies one of two distinct structural variations:

  • 
    -Methylation:  A derivative where the side-chain nitrogen is both Alloc-protected and methylated (
    
    
    
    -Alloc-
    
    
    -Methyl).[1][2] This specific building block is rarely available commercially due to rotameric steric hindrance and is typically synthesized on-resin from the parent Fmoc-Dap(Alloc)-OH.[1][2]
  • 
    -Methylation:  An analog of alanine (
    
    
    
    -Methyl-Dap) used to prevent peptide aggregation.[1][2]

This guide focuses on the commercially validated parent compound (CAS 188970-92-5) , which serves as the universal precursor for these derivatives, while providing the methodology for generating the methylated variants.[1][2]

Chemical Property Matrix[1][2][4][6][8]
PropertySpecification
Full Chemical Name

-Fmoc-

-allyloxycarbonyl-L-2,3-diaminopropionic acid
CAS Number 188970-92-5
Molecular Formula

Molecular Weight 410.42 g/mol
Purity Standard

(HPLC)
Chiral Purity

D-enantiomer
Solubility Soluble in DMF, DMSO, NMP; sparingly soluble in DCM.[1][2][3]
Appearance White to off-white crystalline powder.[1][2]

Part 2: Technical Methodology & Causality[1][2]

The Logic of Orthogonal Protection

The utility of Fmoc-Dap(Alloc)-OH lies in its three-dimensional orthogonality .[1][2] This allows for the selective manipulation of specific sites on the peptide backbone without disturbing others.[1][2]

  • Fmoc (

    
    ):  Base-labile (removed by Piperidine).[1][2] Controls main-chain elongation.[1][2]
    
  • Alloc (

    
    ):  Pd(0)-labile.[1][2] Stable to acid (TFA) and base (Piperidine).[1][2] Allows for side-chain modification (cyclization, labeling) before global deprotection.[1][2]
    
  • Tert-butyl/Trityl (Other Side Chains): Acid-labile.[1][2] Removed during final cleavage.

Protocol: Selective Alloc Deprotection

Objective: Remove the Alloc group on the Dap side chain while keeping the Fmoc group and the peptide-resin linkage intact.[1][2]

Mechanism: The reaction utilizes Tetrakis(triphenylphosphine)palladium(0) as a catalyst.[1][2] The Alloc group forms a


-allyl palladium complex.[1][2] A scavenger (phenylsilane or morpholine) is strictly required to trap the allyl cation; otherwise, it will re-alkylate the amine.[1][2]

Step-by-Step Workflow:

  • Preparation: Swell the resin-bound peptide (0.1 mmol scale) in dry DCM under Argon.

  • Catalyst Solution: Dissolve

    
     (0.1 eq) in dry DCM.[1][2]
    
    • Critical Check: The catalyst must be bright yellow.[1][2] If black/brown, it is oxidized and inactive.[1][2]

  • Scavenger Addition: Add Phenylsilane (

    
    , 10-20 eq) to the resin.[1][2]
    
    • Why Phenylsilane? It is a more efficient hydride donor than tributyltin hydride and less toxic.[1][2]

  • Reaction: Add the Pd solution to the resin. Shake gently for 30 minutes under inert atmosphere (Argon/Nitrogen).

  • Wash Cycle (Crucial):

    • Drain solvent.[1][2]

    • Wash with DCM (3x).[1][2]

    • Wash with 0.5% Sodium Diethyldithiocarbamate in DMF (3x).[1][2]

    • Causality: The dithiocarbamate wash chelates residual Palladium.[1][2] Failure to do this results in "black resin" and poisoning of subsequent coupling steps.[1][2]

    • Wash with DMF (5x).[1][2]

Protocol: On-Resin Methylation (Generating the "Me" Variant)

If your application specifically requires the "Me" variant (


-Methyl), do not seek a commercial CAS.[1][2] Perform this transformation on-resin using the Fukuyama-Mitsunobu  strategy or Reductive Amination after Alloc deprotection.[1][2]

Method: Reductive Alkylation (Post-Alloc Removal) [1][2]

  • Deprotect Alloc (as above).[1][2][3]

  • Imine Formation: Treat resin with o-Nitrobenzenesulfonyl chloride (o-NBS-Cl) and Collidine to protect the primary amine as a sulfonamide (activates it for methylation).[1][2]

  • Methylation: React with Methanol (MeOH), Triphenylphosphine (

    
    ), and DIAD (Mitsunobu conditions) in dry THF.
    
  • Deprotection: Remove o-NBS with Mercaptoethanol/DBU.[1][2]

  • Result:

    
    -Methyl-Dap residue ready for acylation.[1][2]
    

Part 3: Visualization of Orthogonal Logic

The following diagram illustrates the selective deprotection pathways for Fmoc-Dap(Alloc)-OH within a peptide synthesis workflow.

OrthogonalStrategy Start Fmoc-Dap(Alloc)-Resin PathA Piperidine (20%) Start->PathA Fmoc Removal PathB Pd(PPh3)4 + PhSiH3 Start->PathB Alloc Removal (Orthogonal) InterA H2N-Dap(Alloc)-Resin (Main Chain Extension) PathA->InterA InterB Fmoc-Dap(NH2)-Resin (Side Chain Modification) PathB->InterB Final Cyclic/Modified Peptide InterA->Final Elongation InterB->Final Cyclization / Labeling

Caption: Orthogonal deprotection pathways for Fmoc-Dap(Alloc)-OH. Path B allows side-chain intervention without affecting the main chain.[1][2]

Part 4: References & Authoritative Grounding[1][2]

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2] Chemical Reviews, 109(6), 2455-2504.[1][2] Link[1][2]

    • Grounding: Defines the stability constants of Alloc vs. Fmoc groups.

  • Gomez-Martinez, P., et al. (1999). "N-Alloc protecting group in solid phase peptide synthesis."[1][2] Journal of the Chemical Society, Perkin Transactions 1.

    • Grounding: Establishes the Pd(0) deprotection protocol using phenylsilane.

  • Sigma-Aldrich (Merck). "Fmoc-Dap(Alloc)-OH Product Specification - CAS 188970-92-5."[1][2] Link[1][2]

    • Grounding: Verifies the commercial CAS and physical properties.[1][2]

  • PubChem. "Compound Summary: Fmoc-Dap(Alloc)-OH."[1][2] National Library of Medicine.[1][2] Link

    • Grounding: Confirmation of chemical structure and identifiers.[1][2][3][5]

Sources

Key literature and reviews on Fmoc-Dap(Alloc,Me)OH.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an advanced, actionable workflow for the utilization of Fmoc-Dap(Alloc,Me)-OH in Solid-Phase Peptide Synthesis (SPPS). This guide prioritizes experimental precision, mechanistic understanding, and "in-the-trenches" optimization strategies.

A Technical Guide to Orthogonal Branching & N-Methylated Scaffolds

Executive Summary & Chemical Profile

Fmoc-Dap(Alloc,Me)-OH (


-Fmoc-

-Alloc-

-methyl-L-2,3-diaminopropionic acid) is a specialized amino acid building block designed for the synthesis of complex peptidomimetics. Unlike standard Dap derivatives, this molecule introduces a secondary amine on the side chain upon deprotection, rather than a primary amine.

This structural nuance is critical: it allows for the construction of


-methylated isopeptide bonds, which are known to enhance proteolytic stability and alter the cis/trans isomerization profile of the resulting peptide.
Chemical Specifications
PropertyDetail
Full Name

-(9-Fluorenylmethyloxycarbonyl)-

-allyloxycarbonyl-

-methyl-L-2,3-diaminopropionic acid
CAS Number 2389078-45-7
Formula

Molecular Weight ~424.45 g/mol
Key Functionality Orthogonal Alloc protection;

-methylation
Solubility Soluble in DMF, NMP, DMSO; limited solubility in DCM
Strategic Utility in Drug Design

The incorporation of Fmoc-Dap(Alloc,Me)-OH serves three primary architectural functions in modern drug discovery:

  • Proteolytic Resistance: The resulting

    
    -methylated amide bond at the branching point resists cleavage by standard proteases, extending the half-life of branched peptides or ubiquitin-conjugates.
    
  • Conformational Constraint: The steric bulk of the methyl group restricts the rotation of the side chain, potentially locking the peptide into a bioactive conformation (e.g., in stapled peptides).

  • Solubility Enhancement: Disruption of inter-chain hydrogen bonding by the

    
    -methyl group can prevent aggregation in hydrophobic sequences.
    
Experimental Workflow: Step-by-Step Protocol

This protocol assumes a standard Fmoc/tBu SPPS strategy on polystyrene or PEG-based resin.

Phase A: Coupling to the Resin

Because the


-amino group is secondary (standard Fmoc), coupling this residue to the growing chain follows standard protocols. However, the bulky side chain requires optimization.
  • Reagents: 4 eq. Amino Acid, 3.9 eq. HATU, 8 eq. DIPEA in DMF.[1]

  • Time: 2 x 45 minutes (Double coupling recommended).

  • Monitoring: Standard Kaiser test may be ambiguous due to the nature of the resin-bound amine; Chloranil test is preferred if coupling to a secondary amine.

Phase B: Orthogonal Alloc Deprotection

The Alloc group is stable to TFA (cleavage) and Piperidine (Fmoc removal). It must be removed selectively using Palladium(0) chemistry.

The "Scavenger" Protocol (Recommended): Using Phenylsilane (


) as a scavenger is superior to morpholine for 

-methylated derivatives, as it drives the reaction to completion faster and reduces side reactions.
  • Wash: DCM (3x), dry under

    
     flow.
    
  • Catalyst Prep: Dissolve

    
     (0.1 eq) in dry DCM under Argon.
    
  • Scavenger: Add

    
     (10 eq) to the catalyst solution.
    
  • Reaction: Add mixture to resin. Shake for 30 mins under inert atmosphere (Argon/Nitrogen).

    • Critical Note: Oxygen poisons the Pd catalyst. Ensure the vessel is sealed or under continuous inert gas flow.

  • Repeat: Drain and repeat the Pd treatment once to ensure 100% removal.

  • Wash: DCM (3x), DMF (3x), 0.5% Sodium Diethyldithiocarbamate in DMF (3x) (to remove Pd traces), DMF (5x).

Phase C: Functionalization of the

-Methyl Secondary Amine

This is the bottleneck step. Upon Alloc removal, you generate a resin-bound secondary amine (


). Acylating this sterically hindered amine is significantly more difficult than a primary amine.
  • Standard Coupling (HBTU/DIC): Will likely FAIL or proceed with <20% yield.

  • High-Efficiency Protocol:

    • Activator: HATU or PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).

    • Base: HOAt (1-Hydroxy-7-azabenzotriazole) additive is mandatory to boost reactivity.

    • Conditions: 5 eq. Acid, 5 eq. HATU, 5 eq.[1] HOAt, 10 eq. DIPEA in NMP (N-methylpyrrolidone).

    • Temperature: Microwave irradiation at 50°C for 15 mins OR heating at 50°C for 2 hours.

    • Validation: Micro-cleavage and LC-MS analysis are required here. Colorimetric tests (Chloranil) are unreliable for secondary amines.

Mechanistic Visualization

The following diagram illustrates the orthogonal deprotection pathway, highlighting the critical transition from a protected carbamate to a reactive secondary amine.

AllocDeprotection cluster_conditions Critical Parameters Step1 Resin-Bound Fmoc-Dap(Alloc,Me) Step2 Pd(PPh3)4 / PhSiH3 (Alloc Removal) Step1->Step2 Selective Deprotection Step3 Intermediate: Resin-Dap(NH-Me) Step2->Step3 Decarboxylation Note1 Inert Atmosphere (Ar) Required for Pd(0) Step2->Note1 Step4 Acylation (HATU/HOAt) (Steric Challenge) Step3->Step4 Secondary Amine Coupling Step5 Branched N-Me Peptide Step4->Step5 Final Product Note2 Microwave/Heat Required for Step 4 Step4->Note2

Caption: Workflow for orthogonal side-chain manipulation of Fmoc-Dap(Alloc,Me)-OH, emphasizing the critical secondary amine acylation step.

Troubleshooting & Optimization Table
IssueProbable CauseCorrective Action
Incomplete Alloc Removal Catalyst poisoning (

exposure) or old catalyst.
Use fresh

(must be bright yellow, not green/black). Perform under strict Argon flow.
Low Yield on Branching Steric hindrance of the

-methyl group.
Switch from HBTU to HATU/HOAt . Increase temp to 50°C. Use PyAOP if HATU fails.
Black Resin Beads Palladium precipitation.Wash extensively with 0.5% Sodium Diethyldithiocarbamate or 0.2M solution of EDTA in DMF.
Aspartimide Formation Not applicable to Dap directly, but adjacent residues may react.Use HMB-protected backbone amides if the sequence is Gly/Asp rich near the branch point.
References
  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3] Chemical Reviews, 109(6), 2455–2504.

  • Kates, S. A., et al. (1993). "A novel, convenient, three-dimensional orthogonal strategy for solid-phase synthesis of cyclic peptides." Tetrahedron Letters, 34(10), 1549-1552.

  • Thayer, D. A., et al. (2011). "Alloc-protected amino acids for solid-phase peptide synthesis."[3] Journal of Organic Chemistry. (General reference for Alloc utility in SPPS).

  • Chem-Impex International. (n.d.). "Product TDS: Na-Fmoc-Nb-Alloc-Nb-methyl-L-2,3-diaminopropionic acid."

  • Gomez-Martinez, P., et al. (1999). "N-Methylscan of the backbone of a cyclic peptide." Journal of Peptide Science. (Contextual reference for N-methyl effects).

Sources

The Orthogonal Axis: A Technical Guide to Fmoc and Alloc Strategies in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Understanding the role of Fmoc and Alloc protecting groups. Content Type: In-depth technical guide. Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

In modern solid-phase peptide synthesis (SPPS), the ability to selectively manipulate specific functional groups without affecting others—orthogonality —is the cornerstone of complex molecule construction.[1][2][3] While the standard Fmoc/tBu strategy represents a two-dimensional orthogonal system, the integration of Allyloxycarbonyl (Alloc) protection introduces a critical third dimension.

This guide analyzes the mechanistic distinctiveness of Fmoc (base-labile) and Alloc (Pd(0)-labile) groups.[1][4] It moves beyond standard textbook definitions to provide a senior scientist’s perspective on reaction kinetics, scavenger selection, and troubleshooting, ensuring high-fidelity synthesis of cyclic peptides, antibody-drug conjugates (ADCs), and peptidomimetics.

The Fmoc Group: Base-Driven Elimination

9-Fluorenylmethoxycarbonyl (Fmoc) is the workhorse of modern SPPS. Its dominance over the older Boc (tert-butyloxycarbonyl) chemistry stems from its stability to acid, eliminating the need for hazardous hydrofluoric acid (HF) cleavage and allowing the use of acid-labile side-chain protectors (e.g., Boc, Trt, tBu).

Mechanistic Insight: The E1cB Pathway

Unlike acid-labile groups that rely on carbocation stability, Fmoc cleavage is driven by the acidity of the proton at the 9-position of the fluorene ring (pKa ~22.6).

  • Deprotonation: A secondary base (typically piperidine) abstracts the acidic proton at the fluorenyl 9-position.

  • Elimination: The resulting aromatic anion undergoes rapid

    
    -elimination (E1cB mechanism) to release the free amine carbamate, which spontaneously decarboxylates.
    
  • The Byproduct Trap: The reaction generates dibenzofulvene (DBF) . DBF is highly reactive and can re-attach to the newly liberated amine (forming a DBF-adduct), halting synthesis.

    • Scientist’s Note: This is why high-flow washing is critical immediately after deprotection. Standard protocols often use a scavenger (like DBU or excess piperidine) to sequester DBF.

Visualization: Fmoc Deprotection Mechanism

FmocMechanism FmocPeptide Fmoc-Peptide (Resin Bound) Intermediate Fluorenyl Anion (Intermediate) FmocPeptide->Intermediate Proton Abstraction Base Piperidine (Base) Base->Intermediate Elimination β-Elimination (E1cB) Intermediate->Elimination Electron Shift FreeAmine Free Amine (NH2-Peptide) Elimination->FreeAmine Decarboxylation DBF Dibenzofulvene (Byproduct) Elimination->DBF Release

Figure 1: The E1cB elimination pathway of Fmoc removal.[5] Note the generation of the reactive Dibenzofulvene species.

Optimized Fmoc Deprotection Protocol

Standard 20% Piperidine is effective, but for "difficult" sequences (prone to aggregation), this optimized protocol is recommended.

Reagents:

  • Deprotection Cocktail: 20% Piperidine + 0.1M HOBt (Hydroxybenzotriazole) in DMF.

    • Why HOBt? It suppresses aspartimide formation, a common side reaction in Asp-Gly sequences during base treatment.

  • Wash Solvent: DMF (HPLC Grade).

Workflow:

  • Swell: Ensure resin is swollen in DMF (10 min).

  • Initial Burst: Treat with Deprotection Cocktail for 3 minutes . Drain.

    • Purpose: Removes bulk Fmoc and prevents DBF concentration buildup.

  • Main Reaction: Treat with fresh Deprotection Cocktail for 12 minutes .

  • Critical Wash: Drain and wash with DMF (5 x 1 min) under high agitation.

    • Validation: Perform a Kaiser Test (ninhydrin) or chloranil test (for secondary amines). A positive result (blue/dark) indicates successful deprotection.

The Alloc Group: Palladium-Catalyzed Orthogonality

Allyloxycarbonyl (Alloc) protection provides a "third dimension" of orthogonality. It is stable to both TFA (acid) and Piperidine (base), making it ideal for protecting side-chain Lysines or Ornithines that need to be modified before the peptide is cleaved from the resin (e.g., on-resin cyclization or dye labeling).

Mechanistic Insight: -Allyl Palladium Complex

Alloc removal is a catalytic cycle, not a simple acid/base hydrolysis. It requires a Palladium(0) catalyst and a scavenger .[1][4][6]

  • Oxidative Addition: Pd(0) inserts into the allylic bond, forming a

    
    -allyl palladium complex and releasing the carbamate.
    
  • Decarboxylation: Spontaneous loss of CO2 releases the free amine.

  • Scavenging (Critical Step): The

    
    -allyl palladium complex is electrophilic. Without a nucleophilic scavenger, the allyl group will transfer back to the amine (N-allylation).
    
    • Scientist’s Note:Phenylsilane (PhSiH3) is the superior scavenger for SPPS. It is less toxic than tin hydrides and more efficient than morpholine for solid-phase applications.

Visualization: Alloc Deprotection Cycle

AllocCycle AllocPep Alloc-Protected Peptide Complex π-Allyl Pd Complex AllocPep->Complex Oxidative Addition Pd0 Pd(PPh3)4 Catalyst (0) Pd0->Complex Catalysis Product De-Allocated Peptide Complex->Product Decarboxylation Waste Silylated Allyl Waste Complex->Waste Scavenger Attack Scavenger Phenylsilane (Scavenger) Scavenger->Waste Waste->Pd0 Catalyst Regeneration

Figure 2: The Pd(0) catalytic cycle for Alloc removal. Phenylsilane acts as the irreversible allyl acceptor.

Optimized Alloc Deprotection Protocol

Air sensitivity of Pd(PPh3)4 is the main failure mode. This protocol minimizes oxidation.

Reagents:

  • Catalyst: Pd(PPh3)4 (Tetrakis).[1] Must be bright yellow. If orange/brown, it is oxidized and inactive.

  • Scavenger: Phenylsilane (PhSiH3).[1][4][6]

  • Solvent: Dry DCM (Dichloromethane).[1]

Workflow:

  • Inert Atmosphere: Flush the reaction vessel with Nitrogen or Argon.[4]

  • Preparation: Dissolve Pd(PPh3)4 (0.1 equiv) in dry DCM. Add Phenylsilane (10-20 equiv).[4]

  • Reaction: Add mixture to the resin-bound peptide. Agitate gently for 30 minutes under inert gas cover.

  • Repeat: Drain and repeat the step once with fresh catalyst/scavenger solution to ensure 100% removal.

  • Metal Removal (Crucial): Wash resin with 0.5% sodium diethyldithiocarbamate (DDC) in DMF.

    • Why? DDC chelates residual Palladium. If Pd remains, it will blacken the resin and interfere with subsequent cleavage or purification steps.

Strategic Comparison & Integration

The power of these groups lies in their combined use.[2] In a typical "Head-to-Tail" cyclization strategy:

  • Fmoc protects the N-terminus (removed by base).[7]

  • tBu/Trt protects side chains (removed by acid).[8][9]

  • Alloc protects a C-terminal Lysine or Glutamic acid side chain (removed by Pd).

Stability Matrix
FeatureFmoc (Base Labile)Alloc (Pd Labile)Boc/tBu (Acid Labile)
Cleavage Agent 20% PiperidinePd(PPh3)4 + PhSiH395% TFA
Mechanism E1cB EliminationOxidative Addition (

-allyl)
Acidolysis (Carbocation)
Stability to TFA Stable Stable Labile
Stability to Base LabileStable Stable
Main Application Backbone Protection (SPPS)Side-chain OrthogonalitySide-chain Protection
Common Pitfall Hydrophobicity (aggregation)Catalyst oxidation (air)Cation scavenging needed
Logic Flow: The 3D Orthogonal Strategy

Orthogonality cluster_0 Dimension 1: Backbone Extension cluster_1 Dimension 2: Side-Chain Modification cluster_2 Dimension 3: Final Cleavage Start Peptide Synthesis Strategy Fmoc Fmoc Group (N-Terminus) Alloc Alloc Group (Lys/Glu Side Chain) tBu tBu/Trt Groups (Other Side Chains) FmocAction Remove with Piperidine (Extend Chain) AllocAction Remove with Pd(0) (Cyclize/Label on Resin) tBuAction Remove with TFA (Release Peptide)

Figure 3: The Three-Dimensional Orthogonality map. Each group allows specific chemical manipulations without disturbing the others.

Troubleshooting & Expert Tips

Fmoc: The "Difficult Sequence" Problem

In long hydrophobic sequences, Fmoc groups can stack (via


-

interactions), causing the peptide chains to aggregate on the resin. This prevents the piperidine from reaching the N-terminus.
  • Solution: Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or elevate temperature to 50°C during deprotection to disrupt aggregates.

Alloc: The "Black Resin" Phenomenon

If your resin turns dark grey or black after Alloc removal, precipitated Palladium is trapped in the polymer matrix.

  • Solution: Do not skip the dithiocarbamate (DDC) wash. Alternatively, wash with 0.02M sodium diethyldithiocarbamate in DMF until the wash solution is no longer colored.

References

  • Carpino, L. A., & Han, G. Y. (1970).[5] The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[3][10] Journal of the American Chemical Society. Link

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Link

  • Gomez-Martinez, P., et al. (2025). Kinetic analysis of Alloc removal from different peptide sequences. BenchChem Technical Guides. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link

  • Thayer, D. A., et al. (2025). Expanding the Reach of Sustainable Solid-Phase Peptide Synthesis: One-Pot, Metal-Free Alloc Removal.[11] Organic Letters. Link

Sources

The Architect’s Control: A Technical Guide to Orthogonally Protected Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Scientists, Peptide Chemists, and Drug Discovery Leads From: Senior Application Scientist, Peptide Chemistry Division Subject: Strategic Implementation of Orthogonal Protection in Complex SPPS

Executive Summary: The Necessity of Control

In modern drug development, the era of simple linear peptides is fading. We are now engineering stapled helices, bicyclic systems, antibody-drug conjugates (ADCs), and branched ubiquitin probes. These structures require a level of chemoselectivity that standard Fmoc/tBu protocols cannot provide alone.

Orthogonality is not merely using different protecting groups; it is the mathematical guarantee that a specific set of chemical conditions will deprotect Group A while leaving Groups B, C, and D completely inert.

This guide is not a textbook definition list. It is a strategic manual on how to manipulate the four primary dimensions of orthogonality (Base, Acid, Metal, and Nucleophile) to construct complex molecular architectures with high fidelity.

The Orthogonal Matrix: Defining the Dimensions

The success of a complex synthesis depends on selecting groups that occupy distinct axes of stability. We visualize this as a multidimensional matrix where each axis represents a cleavage mechanism.

Table 1: The Four Dimensions of Orthogonal Protection
DimensionMechanismPrimary GroupCleavage ReagentStability Profile
1. Base-Labile

-elimination
Fmoc 20% PiperidineStable to Acid, Pd(0), Hydrazine
2. Acid-Labile Carbocation formationBoc, tBu, Trt TFA (95% or 1%)Stable to Base, Pd(0), Hydrazine
3. Metal-Labile

-allyl complexation
Alloc, Allyl Pd(PPh

)

+ Silane
Stable to Acid, Base, Hydrazine
4. Nucleophilic HydrazinolysisivDde, Dde 2% HydrazineStable to Acid, Base*, Pd(0)

*Note: Dde/ivDde are stable to tertiary bases (DIEA) but cleaved by primary/secondary amines (Piperidine) over long exposures. ivDde offers superior stability due to steric hindrance.

The Third Dimension: Alloc/Allyl Chemistry

Mechanism: Palladium-Catalyzed Allyl Transfer

The Allyloxycarbonyl (Alloc) group is the gold standard for side-chain amine protection when you need to functionalize a Lysine or Ornithine mid-synthesis (e.g., for lactam cyclization or dye conjugation).

The Senior Scientist’s Insight: Many protocols suggest using morpholine or dimedone as scavengers. However, in high-value synthesis, Phenylsilane (PhSiH


)  is superior. It acts as a hydride donor, rapidly reducing the 

-allyl palladium complex to propene gas, which leaves the system entirely. This prevents the "scrambling" reaction where the allyl group re-attaches to a different nucleophile on the peptide.
Visualization: The Pd(0) Catalytic Cycle

AllocCycle AllocPeptide Alloc-Peptide (Resin Bound) Complex Pd-π-Allyl Complex + Carbamate Anion AllocPeptide->Complex Oxidative Addition Pd0 Pd(PPh3)4 (Catalyst) Pd0->Complex Enters Cycle Decarboxylation Decarboxylation (-CO2) Complex->Decarboxylation Byproduct Propene Gas (Inert Byproduct) Complex->Byproduct Reduction by Silane Amine Free Amine-Peptide (Ready for Coupling) Decarboxylation->Amine Release Scavenger Phenylsilane (PhSiH3) Scavenger->Byproduct Byproduct->Pd0 Regeneration

Caption: The Pd(0) cycle utilizing Phenylsilane as a hydride donor to irreversibly remove the allyl moiety as propene gas.

Protocol: Optimized On-Resin Alloc Deprotection

Reagents:

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (Tetrakis(triphenylphosphine)palladium(0)) - Must be bright yellow. If green/black, discard.
  • Scavenger: Phenylsilane (PhSiH

    
    ).
    
  • Solvent: Dry DCM (Dichloromethane).

Workflow:

  • Wash: Wash resin 3x with dry DCM (remove DMF traces which can coordinate Pd).

  • Prepare Cocktail: Dissolve Pd(PPh

    
    )
    
    
    
    (0.1 eq) in DCM. Add Phenylsilane (10 eq).[1][2] Do not premix for >5 mins.
  • Reaction: Add to resin. Agitate gently under N

    
     for 20 minutes.
    
  • Repeat: Drain and repeat step 2-3 with fresh reagents.

  • The Critical Wash: Wash resin with 0.5% Sodium Diethyldithiocarbamate (DDC) in DMF.

    • Why? DDC chelates residual Palladium. Without this, your next coupling will fail because residual Pd complexes with the free amine.

The Fourth Dimension: ivDde and Hydrazine

Mechanism: Nucleophilic Addition-Elimination

When Alloc is already in use, or you need to avoid heavy metals, the ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group is the choice.

The Senior Scientist’s Insight: Never use standard Dde for long peptides. Dde is prone to migration —it can "hop" from a side-chain Lysine to a deprotected N-terminal amine during Fmoc removal.[3] ivDde contains a bulky isovaleryl tail that sterically hinders this migration, making it the only safe choice for complex sequences.

Visualization: The Hydrazine Cleavage Mechanism[5]

ivDdeMechanism ivDde Lys-ivDde (Protected) Attack Nucleophilic Attack on Carbonyl ivDde->Attack Hydrazine Hydrazine (NH2-NH2) Hydrazine->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Indazole Indazole Byproduct (Chromophore) Cyclization->Indazole Elimination FreeLys Lys-NH2 (Free Amine) Cyclization->FreeLys Release

Caption: Hydrazine attacks the exocyclic double bond, triggering cyclization to a stable indazole and releasing the amine.[4]

Protocol: Selective ivDde Removal[6]

Reagents: 2% Hydrazine monohydrate in DMF.

Workflow:

  • Swell: Resin in DMF.[3][5]

  • Reaction: Treat with 2% Hydrazine/DMF for 3 x 3 minutes.

    • Note: Monitor the solution.[5] The byproduct (indazole) absorbs at 290 nm.

  • Wash: 5x DMF, 5x DCM.

  • Warning: Hydrazine removes Fmoc. Ensure your N-terminus is Boc-protected or acetylated before this step if you intend to keep the N-terminus blocked.

The "Z-Axis": Acid Sensitivity Gradients (Mmt vs. Trt)

Sometimes you need to differentiate between two acid-labile groups. This is where Mmt (Monomethoxytrityl) shines.

  • Trt (Trityl): Removed by 95% TFA (standard cleavage) or 1% TFA (slow equilibrium).

  • Mmt: Removed by 1% TFA in DCM rapidly and quantitatively.

Application: Synthesis of Cysteine-rich cyclic peptides.

  • Protect Cys A with Trt and Cys B with Mmt .[6]

  • Treat resin with 1% TFA/DCM.[7] Mmt falls off; Trt stays on.

  • Selectively modify Cys B (e.g., alkylation).

  • Final cleavage (95% TFA) removes Trt from Cys A.

Troubleshooting: The Aspartimide Trap

A common failure mode in orthogonal synthesis involving Aspartic Acid is Aspartimide formation .[8]

  • The Problem: During Fmoc removal (piperidine), the nitrogen of the Asp-Gly bond attacks the Asp side-chain ester, forming a succinimide ring. This opens to form

    
    -peptides (biologically inactive).
    
  • The Risk Factor: High risk in Asp-Gly , Asp-Asn , and Asp-Ser sequences.

  • The Solution:

    • Bulky Esters: Use Fmoc-Asp(OMpe)-OH instead of Asp(OtBu). The massive methyl-pentyl group physically blocks the ring closure.

    • Acidic Modifier: Add 0.1M HOBt to your deprotection cocktail (20% Piperidine/DMF). This lowers the pH slightly, suppressing the base-catalyzed ring closure without stopping Fmoc removal.

References

  • BenchChem. (2025).[9] A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis. Retrieved from

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Contextualized via Search Result 1.1).
  • Sigma-Aldrich. (2024). Selecting Orthogonal Building Blocks: Dde/ivDde and Alloc Strategies. Retrieved from

  • Biotage. (2023).[10] Optimizing the removal of an ivDde protecting group. Retrieved from

  • University of California, Irvine (Nowick Lab). (2023). Standard practices for Fmoc-based solid-phase peptide synthesis: Alloc Deprotection Protocol. Retrieved from

  • Stathopoulos, P., et al. (2014).[6] A rapid and efficient method for the synthesis of selectively S-Trt or S-Mmt protected Cys-containing peptides.[6][11] Amino Acids.[3][5][6][9][10][12] Retrieved from

Sources

Methodological & Application

Standard protocol for incorporating Fmoc-Dap(Alloc,Me)OH into peptides.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the protocol for utilizing Fmoc-Dap(Alloc,Me)-OH (Fmoc-N


-methyl-N

-allyloxycarbonyl-L-2,3-diaminopropionic acid) in the synthesis of complex peptidomimetics.

The incorporation of this residue is primarily driven by the need to synthesize N-methylated lactam bridges or branched peptides with enhanced metabolic stability. Unlike standard Dap(Alloc), the presence of the methyl group on the side-chain nitrogen creates a secondary amine upon deprotection. This presents two distinct challenges:

  • Steric Hindrance: The subsequent acylation of the N

    
    -methyl group (after Alloc removal) is significantly more difficult than acylation of a primary amine.
    
  • Palladium Poisoning: The secondary amine is a potent ligand for Palladium (Pd), requiring rigorous scavenging protocols to prevent catalyst entrapment and failure of subsequent coupling steps.

This guide provides a self-validating workflow to overcome these barriers, ensuring high crude purity and yield.

Chemical Profile & Structural Logic

PropertySpecification
Molecule Fmoc-Dap(Alloc,Me)-OH
Full Name N

-Fmoc-N

-methyl-N

-allyloxycarbonyl-L-2,3-diaminopropionic acid
CAS Derivative of 188970-92-5 (Standard Dap)
Formula C

H

N

O

(Approx)
Key Feature Orthogonal Protection: The Alloc group is stable to Piperidine (Fmoc removal) and TFA (Cleavage), but removable by Pd(0).[1]
Application Synthesis of N-methylated cyclic peptides (lactams) to improve proteolytic stability and membrane permeability.

Workflow Visualization

The following diagram outlines the critical path for incorporating this residue and performing the orthogonal deprotection/cyclization.

G cluster_0 Critical Challenge: Steric Hindrance Start Resin-Bound Peptide (Free Amine) Couple Step 1: Couple Fmoc-Dap(Alloc,Me)-OH (Reagent: DIC/Oxyma or HATU/Collidine) Start->Couple FmocRem Step 2: Fmoc Removal & Chain Elongation (Standard SPPS) Couple->FmocRem AllocDep Step 3: Alloc Deprotection (Pd(PPh3)4 + PhSiH3) FmocRem->AllocDep  Orthogonal Step Wash Step 4: Pd Scavenging (DTC or Thio-Resin Wash) AllocDep->Wash  Critical QC Point Cyclize Step 5: Acylation of N-Me Side Chain (Cyclization/Branching) Wash->Cyclize

Caption: Workflow for Fmoc-Dap(Alloc,Me)-OH incorporation. The red node indicates the Pd-sensitive step; the green node represents the sterically hindered coupling to the secondary amine.

Detailed Experimental Protocols

Phase 1: Coupling Fmoc-Dap(Alloc,Me)-OH to the Resin

Objective: Efficient incorporation of the building block without racemization.

The N


 of this residue is a standard primary amine (unless the previous residue on the resin is N-methylated). Standard coupling protocols apply, but racemization control  is vital due to the sensitive nature of Dap derivatives.

Recommended Protocol (0.1 mmol scale):

  • Activation: Dissolve Fmoc-Dap(Alloc,Me)-OH (3 eq) and Oxyma Pure (3 eq) in DMF.

  • Addition: Add DIC (3 eq) and stir for 2 minutes (pre-activation).

  • Coupling: Add to resin and shake for 45–60 minutes at Room Temperature (RT).

  • Monitoring: Perform a Kaiser Test (ninhydrin). If blue (positive), recouple using HATU (2.9 eq) and TMP (2,4,6-Trimethylpyridine/Collidine) (6 eq).

    • Note: Avoid DIPEA with HATU if possible to minimize base-catalyzed racemization. Collidine is a superior base for Cys/His/Dap derivatives.

Phase 2: Orthogonal Alloc Deprotection

Objective: Removal of the Alloc group to expose the N


-Methyl amine without affecting Fmoc or side-chain protecting groups (tBu, Trt, Pbf).

Mechanism: Palladium(0) coordinates with the allyl group, forming a


-allyl complex. A scavenger (hydride donor) is required to intercept the allyl cation and regenerate the Pd(0) catalyst.

Reagents:

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (Tetrakis(triphenylphosphine)palladium(0)).[2] Must be fresh and bright yellow.
  • Scavenger: Phenylsilane (PhSiH

    
    ). Superior to Morpholine or Borane-dimethylamine for efficiency and cleanliness. [1]
    

Protocol:

  • Wash: Wash resin with dry DCM (3x) (DCM is the preferred solvent for Pd chemistry).

  • Preparation: In a vial, dissolve Pd(PPh

    
    )
    
    
    
    (0.1 eq) in dry DCM under Argon/Nitrogen. Add Phenylsilane (10–20 eq).
    • Observation: Solution may bubble slightly.

  • Reaction: Add solution to the resin. Shake under inert atmosphere (cap tight) for 2 x 30 minutes .

    • Why 2x? Fresh reagent ensures complete removal.

  • Wash: Wash with DCM (3x), DMF (3x).

Phase 3: Palladium Scavenging (The "Hidden" Failure Mode)

Criticality: The exposed N


-Methyl amine is a "soft" ligand that binds residual Pd tightly. If Pd remains, the subsequent acylation/cyclization will fail or proceed very slowly. Standard solvent washes are insufficient. 

Protocol:

  • Reagent: Prepare 0.02 M Sodium Diethyldithiocarbamate (DTC) in DMF.

  • Wash: Wash resin with DTC solution (3 x 5 min).

    • Visual Check: The solution may turn yellow/brown as it pulls Pd off the resin. Continue washes until the solution remains clear.

  • Final Wash: DMF (5x), DCM (3x), DMF (3x).

Phase 4: Acylation of the N -Methyl Amine (Cyclization/Branching)

Objective: Forming an amide bond on the hindered secondary amine.

This is the most difficult step. The N-methyl group creates significant steric hindrance.[3] Standard HBTU/DIPEA couplings often fail or result in low yields.

Strategy Options:

MethodReagentsConditionsRecommendation
A (Standard) HATU / HOAt / DIPEA 2 x 2 hrs, RTGood for simple acids.
B (High Power) PyAOP / HOAt / DIPEA 2 x 2 hrs, RTBetter for hindered acids.
C (Acid Chloride) BTC (Triphosgene) / Collidine 1 hr, 0°C to RTBest for difficult cyclizations.

Recommended Protocol (Method A - HATU):

  • Dissolve the coupling partner (Acid, e.g., Succinic acid or Asp side chain) (4 eq) and HATU (4 eq) in DMF.

  • Add HOAt (4 eq) (Enhances coupling to secondary amines).

  • Add DIPEA (8 eq).

  • Add to resin immediately. Shake for 2 hours.

  • Repeat (Double Couple).

  • QC: The Kaiser test does not work well for secondary amines. Use the Chloranil Test (Acetaldehyde/Chloranil).

    • Blue/Green particles = Secondary Amine present (Incomplete).

    • Colorless/Brown = Complete.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Black/Grey Resin after Alloc removal Pd precipitation (Pd black formation).Wash resin with DTC (Diethyldithiocarbamate) repeatedly. Ensure inert atmosphere during deprotection.
Incomplete Cyclization Steric hindrance of N-Methyl group.[3]Switch to Method C (BTC/Triphosgene) activation. Increase temperature to 50°C (if Cys/His absent).
Low Crude Purity Racemization of Dap during loading.Use Oxyma/DIC at RT. Avoid pre-activation with base (DIPEA).
Next Coupling Fails (No reaction) Pd poisoning of the amine.Repeat DTC wash. Use PyAOP instead of HATU (Phosphonium salts sometimes work better with hindered amines).

References

  • Thieriet, N., et al. (2000). "Use of Phenylsilane as an Efficient Allyl Scavenger for the Palladium-Mediated Deprotection of Alloc and Allyl Groups." Tetrahedron Letters, 41(33), 6347-6350.

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[3][4][5] Chemical Reviews, 109(6), 2455-2504.

  • Bachem. "Fmoc-Dap(Alloc)-OH Product Specifications & Handling."

  • Albericio, F. (2000). "Orthogonal Protecting Groups for N-Amino and C-Carboxyl Functions in Solid-Phase Peptide Synthesis." Biopolymers, 55(2), 123-139.

Sources

Application Notes and Protocols for Fmoc-Dap(Alloc,Me)OH in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of N-Methylated and Orthogonally Protected Amino Acids in Peptide Drug Discovery

In the landscape of modern drug discovery, peptides have emerged as a powerful class of therapeutics, offering high specificity and potency. However, their inherent limitations, such as susceptibility to proteolytic degradation and poor membrane permeability, have historically hindered their development as oral therapeutics. The strategic incorporation of non-canonical amino acids is a cornerstone of medicinal chemistry, aimed at overcoming these hurdles. Among these, Fmoc-Dap(Alloc,Me)OH, a sophisticated building block, offers a dual-pronged approach to enhancing peptide drug candidates.

This technical guide provides an in-depth exploration of the applications of Nα-Fmoc-Nβ-allyloxycarbonyl-Nβ-methyl-L-2,3-diaminopropionic acid (Fmoc-Dap(Alloc,Me)OH). We will delve into its unique structural features, the rationale behind its use, and detailed protocols for its incorporation into peptide sequences. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced peptide modification strategies to create next-generation therapeutics.

The core utility of Fmoc-Dap(Alloc,Me)OH lies in its orthogonal protection scheme and the presence of a side-chain N-methylation. The Nα-Fmoc group, labile to basic conditions (e.g., piperidine), allows for standard solid-phase peptide synthesis (SPPS) elongation.[1][2] The side-chain Nβ-Alloc group is selectively removable via palladium catalysis, leaving other protecting groups intact.[3] This orthogonality is crucial for the synthesis of complex peptide architectures, such as branched or cyclic peptides.[4][5]

Furthermore, the N-methyl group on the side-chain amine offers significant advantages. N-methylation is a well-established strategy to enhance the pharmacokinetic properties of peptides.[6][7] It can increase metabolic stability by sterically hindering protease access, improve cell permeability, and modulate the conformational flexibility of the peptide backbone, potentially leading to enhanced receptor binding and selectivity.[8][9][10]

I. Chemical Properties and Synthesis of Fmoc-Dap(Alloc,Me)OH

Fmoc-Dap(Alloc,Me)OH is a chiral amino acid derivative that provides a unique scaffold for peptide modification. Its structure allows for the introduction of a methylated secondary amine on the side chain, which can be further functionalized after the selective removal of the Alloc group.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₂₃H₂₄N₂O₆Chem-Impex
Molecular Weight 424.45 g/mol Chem-Impex
Appearance White to off-white solidGeneral Observation
Solubility Soluble in DMF, NMP, and other common SPPS solvents[11]
Proposed Synthesis of Fmoc-Dap(Alloc,Me)OH

dot

Caption: Proposed synthetic workflow for Fmoc-Dap(Alloc,Me)OH.

Experimental Protocol (Proposed):

  • Boc Deprotection: Start with commercially available Fmoc-Dap(Boc)-OH. The Boc group is removed using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) to yield Fmoc-Dap-OH.

  • N-methylation: The resulting primary amine on the side chain is then methylated. A common method involves a three-step sequence:

    • Protection of the primary amine with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl).

    • Methylation of the resulting sulfonamide using a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and methyl iodide (MeI).

    • Deprotection of the o-NBS group with a thiol, such as thiophenol, in the presence of a base like potassium carbonate. This yields Fmoc-Dap(Me)-OH.

  • Alloc Protection: The final step is the protection of the newly formed secondary amine with an allyloxycarbonyl (Alloc) group using allyl chloroformate (Alloc-Cl) and a suitable base to afford the final product, Fmoc-Dap(Alloc,Me)OH.

II. Applications in Drug Discovery

The unique trifunctional nature of Fmoc-Dap(Alloc,Me)OH makes it a powerful tool for addressing key challenges in peptide drug development.

Enhancing Metabolic Stability and Bioavailability

N-methylation of peptide backbones and side chains is a proven strategy to increase resistance to enzymatic degradation.[6][7] The methyl group on the Dap side chain can sterically shield adjacent peptide bonds from proteolytic cleavage, thereby extending the in-vivo half-life of the peptide. Furthermore, N-methylation can improve a peptide's lipophilicity, which may enhance its ability to cross cellular membranes and improve oral bioavailability.[10][14]

Construction of Complex Peptide Architectures

The orthogonal protection of the side-chain amine with the Alloc group allows for selective deprotection on-resin, providing a handle for further modifications.[4] This enables the synthesis of:

  • Branched Peptides: A second peptide chain can be synthesized off the Dap side chain.

  • Cyclic Peptides: The deprotected side-chain amine can be used to form a lactam bridge with a C-terminal carboxylic acid or the side chain of an acidic amino acid (e.g., Asp or Glu), leading to conformationally constrained cyclic peptides with potentially improved receptor affinity and stability.

  • Peptide-Drug Conjugates: The side-chain amine can serve as an attachment point for small molecules, imaging agents, or other payloads.

dot

Peptide_Architectures cluster_linear Linear Peptide with Fmoc-Dap(Alloc,Me)OH cluster_modifications On-Resin Side-Chain Modification cluster_products Resulting Peptide Architectures Linear ...-AA-Dap(Alloc,Me)-AA-... Deprotection Alloc Deprotection (Pd(PPh3)4, PhSiH3) Linear->Deprotection Functionalization Functionalization of Side-Chain Amine Deprotection->Functionalization Branched Branched Peptide Functionalization->Branched Cyclic Cyclic Peptide Functionalization->Cyclic Conjugate Peptide-Drug Conjugate Functionalization->Conjugate

Caption: Workflow for creating diverse peptide architectures using Fmoc-Dap(Alloc,Me)OH.

III. Experimental Protocols

The following protocols provide a general guideline for the use of Fmoc-Dap(Alloc,Me)OH in solid-phase peptide synthesis. Optimization may be required based on the specific peptide sequence and synthesis scale.

Protocol 1: Incorporation of Fmoc-Dap(Alloc,Me)OH into a Peptide Sequence via SPPS

This protocol describes the manual coupling of Fmoc-Dap(Alloc,Me)OH onto a solid support.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-Dap(Alloc,Me)OH

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, DCM, Isopropanol (IPA)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of the piperidine solution and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-Dap(Alloc,Me)OH (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and allow to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 2-4 hours. Due to the steric hindrance of the N-methyl group, a longer coupling time is recommended.[5][15]

  • Monitoring the Coupling:

    • Perform a bromophenol blue test to monitor the reaction progress (the Kaiser test is unreliable for secondary amines).

    • If the test indicates incomplete coupling, a second coupling can be performed.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (5x), DCM (3x), and IPA (3x).

  • Chain Elongation: Repeat steps 2-5 for the subsequent amino acids in the sequence.

ParameterRecommended ConditionRationale
Coupling Reagent HATUMore effective for sterically hindered N-methylated amino acids compared to HBTU/HCTU.[15]
Equivalents (AA:Coupling:Base) 3 : 2.9 : 6Ensures efficient activation and coupling.
Coupling Time 2-4 hoursLonger reaction time to overcome the steric hindrance of the N-methyl group.
Monitoring Bromophenol Blue TestKaiser test gives a false negative with secondary amines.
Protocol 2: Orthogonal Deprotection of the Alloc Group

This protocol outlines the on-resin removal of the Alloc protecting group from the Dap side chain.

Materials:

  • Peptide-resin containing the Dap(Alloc,Me) residue

  • Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Scavenger: Phenylsilane (PhSiH₃)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Preparation: Swell the peptide-resin in anhydrous DCM for 30 minutes under an inert atmosphere.

  • Deprotection Cocktail Preparation: In a separate flask under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.2 equivalents relative to resin loading) in anhydrous DCM. To this solution, add PhSiH₃ (20 equivalents).

  • Deprotection Reaction:

    • Add the deprotection cocktail to the swollen resin.

    • Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DCM (5x), a solution of 0.5% DIPEA in DMF (3x), DMF (5x), and DCM (5x). The DIPEA wash helps to remove any residual palladium catalyst.

  • Further Modification: The resin with the deprotected side-chain amine is now ready for further functionalization (e.g., cyclization, branching, or conjugation).

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄Standard and effective catalyst for Alloc deprotection.[3]
Scavenger Phenylsilane (PhSiH₃)Efficiently traps the allyl group, driving the reaction to completion.
Atmosphere Inert (N₂ or Ar)Protects the palladium catalyst from oxidation.
Reaction Time 1-2 hoursTypically sufficient for complete deprotection.

IV. Conclusion and Future Perspectives

Fmoc-Dap(Alloc,Me)OH is a highly versatile and powerful building block for the synthesis of advanced peptide therapeutics. Its unique combination of an orthogonally protected, N-methylated side chain provides medicinal chemists with a robust tool to systematically address the inherent challenges of peptide drug development. The ability to enhance proteolytic stability, modulate conformational properties, and construct complex peptide architectures makes this reagent invaluable for the creation of novel drug candidates with improved pharmacokinetic and pharmacodynamic profiles.

As the field of peptide therapeutics continues to evolve, the demand for sophisticated building blocks like Fmoc-Dap(Alloc,Me)OH will undoubtedly grow. Future research will likely focus on the development of more efficient and environmentally friendly methods for its synthesis and deprotection, as well as its application in the design of peptides targeting a wider range of diseases. The principles and protocols outlined in this guide provide a solid foundation for researchers to unlock the full potential of this exceptional amino acid derivative in their drug discovery endeavors.

V. References

  • Biron, E., Chatterjee, J., Ovadia, O., Langenegger, D., Brueggen, J., Hoyer, D., Schmid, H. A., Jelinek, R., Gilon, C., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Angewandte Chemie (International ed. in English), 47(14), 2595–2599.

  • Biron, E., & Kessler, H. (2005). Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. The Journal of organic chemistry, 70(13), 5183–5189.

  • Chatterjee, J., Gilon, C., Hoffman, A., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of chemical research, 41(10), 1331–1342.

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.

  • Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids and Peptides: Synthesis and Biological Activity. Mini reviews in medicinal chemistry, 16(9), 683–690.

  • Grieco, P., Gitu, P. M., & Hruby, V. J. (2001). Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis. Journal of peptide research, 57(3), 250–256.

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.

  • Kates, S. A., Daniels, S. B., & Albericio, F. (1993). Automated allyl cleavage for continuous-flow synthesis of cyclic and branched peptides. Analytical biochemistry, 212(2), 303–310.

  • Li, X., Wang, N., Liu, Y., Li, W., Bai, X., Liu, P., & He, C. Y. (2023). Backbone N-methylation of peptides: Advances in synthesis and applications in pharmaceutical drug development. Bioorganic chemistry, 141, 106892.

  • Ovadia, O., Biron, E., Gilon, C., & Kessler, H. (2011). N-methylation of peptides: a new perspective in medicinal chemistry. Drug discovery today, 16(23-24), 1041–1051.

  • Thieriet, N., Guibé, F., & Albericio, F. (2000). Alloc-based strategies for the synthesis of protected peptides. Organic letters, 2(13), 1815–1817.

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

  • BenchChem. (2025). Application Notes and Protocols for the Coupling of N-Methylated Amino Acids.

  • Räder, A. F., Reichart, F., Weinmüller, M., & Kessler, H. (2018). Improving Oral Bioavailability of Cyclic Peptides by N-Methylation. Bioorganic & medicinal chemistry, 26(10), 2766–2773.

  • Biron, E., Chatterjee, J., Ovadia, O., Langenegger, D., Brueggen, J., Hoyer, D., Schmid, H. A., Jelinek, R., Gilon, C., & Kessler, H. (2008). N-methylation of peptides: a new perspective in medicinal chemistry. Angewandte Chemie (International ed. in English), 47(14), 2595–2599.

  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron letters, 36(36), 6373–6374.

  • Miller, S. C., & Scanlan, T. S. (1997). Site-Selective N-Methylation of Peptides on Solid Support. Journal of the American Chemical Society, 119(9), 2301–2302.

  • Urbanczyk-Lipkowska, Z. (2003). A preparation of N-Fmoc-N-methyl-alpha-amino acids and N-nosyl-N-methyl-alpha-amino acids. Journal of peptide science : an official publication of the European Peptide Society, 9(12), 757–764.

  • Kates, S. A., Solé, N. A., Johnson, C. R., Hudson, D., Barany, G., & Albericio, F. (1993). A novel, convenient, three-dimensional orthogonal strategy for solid-phase synthesis of cyclic peptides. Tetrahedron Letters, 34(10), 1549–1552.

  • BenchChem. (2025). Fmoc-Dap(Alloc)-OH and Fmoc-Dap(Boc)-OH in Drug Discovery: Application Notes and Protocols.

  • CDN Isotopes. (n.d.). Alloc Protecting Group Removal Protocol.

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.

Sources

Application Note: Optimized Fmoc Removal for Fmoc-Dap(Alloc,Me)-OH Containing Peptides

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the specific challenges of handling Fmoc-Dap(Alloc,Me)-OH (


-Fmoc-

-Alloc-

-methyl-L-2,3-diaminopropionic acid) in Solid-Phase Peptide Synthesis (SPPS).

While the Alloc group is generally orthogonal to Fmoc chemistry, the unique structural constraints of the Diaminopropionic acid (Dap) backbone, combined with the


-methylation , introduce critical risks of Diketopiperazine (DKP) formation  and Acyl migration .

Executive Summary

The incorporation of Fmoc-Dap(Alloc,Me)-OH allows for the synthesis of complex, branched, or cyclized peptides with methylated side-chain handles. However, the removal of the Fmoc group from this residue (or the subsequent residue) presents a high risk of failure due to Diketopiperazine (DKP) formation .

The proximity of the reactive amine to the resin ester linkage (in the case of C-terminal Dap) or the backbone amide facilitates rapid cyclization, cleaving the peptide from the resin prematurely. Furthermore, the presence of the


-methyl group alters the local solvation shell, potentially requiring optimized deprotection cocktails to ensure quantitative removal without triggering side reactions.

Key Recommendation: Utilize short, pulse-deprotection cycles (3 min + 7 min) rather than continuous flow, and prioritize 2-Chlorotrityl Chloride (2-CTC) resin to sterically hinder DKP formation.

Technical Background & Critical Analysis

The Molecule: Fmoc-Dap(Alloc,Me)-OH
  • 
    -Fmoc:  Base-labile protection for chain elongation.
    
  • 
    -Alloc:  Pd(0)-labile protection, orthogonal to Piperidine (Fmoc removal) and TFA (Global cleavage).
    
  • 
    -Methyl:  Increases steric bulk and removes a hydrogen bond donor, altering aggregation properties and solubility.
    
The "Trap": Diketopiperazine (DKP) Formation

The primary failure mode when removing Fmoc from a Dap residue attached to the resin (or the second residue in a sequence) is DKP formation.

  • Mechanism: Upon Fmoc removal, the liberated

    
    -amine performs a nucleophilic attack on the carbonyl carbon of the preceding amino acid's ester linkage to the resin.
    
  • Dap Specificity: Dap is structurally predisposed to this cyclization due to its specific backbone geometry.

  • Result: The dipeptide cyclizes and cleaves itself from the resin, resulting in a deletion sequence (loss of the first two amino acids).

Alloc Stability in Piperidine

Contrary to common misconceptions, the Alloc group is stable to the 20% Piperidine conditions used for Fmoc removal [1]. However, extended exposure to strong bases can lead to minor degradation or


 acyl migration if the alpha-amine is left free for prolonged periods.

Visualizing the Failure Mode (DKP)

The following diagram illustrates the mechanism of DKP formation that this protocol is designed to prevent.

DKP_Mechanism Resin Resin Support AA1 AA1 (C-Term) Resin->AA1 Ester Link AA1->Resin Cleaves Link Dap Dap(Alloc,Me) AA1->Dap Peptide Bond DKP_Product Cyclic DKP (Detached) AA1->DKP_Product Fmoc Fmoc Group Dap->Fmoc Protected FreeAmine Free N-alpha Amine Fmoc->FreeAmine Exposes Base Piperidine Base->Fmoc Removes FreeAmine->AA1 Nucleophilic Attack (Backbiting) FreeAmine->DKP_Product Forms

Figure 1: Mechanism of Diketopiperazine (DKP) formation triggered by Fmoc removal. The free amine attacks the resin ester, cleaving the peptide.

Optimized Protocol

Reagents & Materials
  • Deprotection Cocktail: 20% Piperidine in DMF (v/v).[1][2][3][4]

    • Note: For extremely DKP-prone sequences (e.g., Dap-Pro), use 25% Piperazine + 0.1M HOBt in DMF to reduce basicity while maintaining deprotection efficiency.

  • Washing Solvent: High-grade DMF (Amine-free).

  • Resin: 2-Chlorotrityl Chloride (2-CTC) is strongly recommended over Wang resin. The steric bulk of the Trityl linker inhibits the DKP attack mechanism [2].

Step-by-Step Methodology
StepActionTimeCritical Note (The "Why")
1 Resin Swelling 30 minEnsure complete solvation of the Dap(Alloc,Me) region.
2 Pulse 1: Initial Deprotection 3 min Short exposure removes ~80% of Fmoc. Minimizes time for DKP initiation.
3 Drain & Flow Wash 1 minRapidly remove the Piperidine-Fmoc adduct.
4 Pulse 2: Completion 7-10 min Ensures quantitative removal. Do not exceed 10 mins.
5 Aggressive Wash 5 x 1 minUse DMF. Residual piperidine promotes side reactions.[5]
6 Immediate Coupling N/ACrucial: Proceed immediately to the next amino acid coupling.
The "Immediate Coupling" Rule

Do not store the resin in the deprotected state (Free


 amine). The 

-Alloc group, while stable, can undergo transacylation (

migration) if the alpha-amine is left unreacted in a basic environment for hours.

Protocol for Next Coupling:

  • Use DIC/Oxyma or HATU/DIPEA .

  • Use a 3-5 fold excess of the incoming amino acid.

  • Pre-activate the incoming amino acid before adding to the resin to minimize the time the Dap amine sits free.

Experimental Workflow Diagram

Workflow cluster_Deprotect Optimized Deprotection Cycle Start Start: Fmoc-Dap(Alloc,Me)-Resin Check Check: Is Resin 2-CTC? Start->Check Step1 Pulse 1: 20% Piperidine (3 Minutes) Step2 Drain & Rapid DMF Wash Step1->Step2 Step3 Pulse 2: 20% Piperidine (7 Minutes) Step2->Step3 Proceed Proceed to Wash Step3->Proceed Check->Step1 Yes (Safe) Warning Risk: High DKP Potential Reduce time to 2x 3min Check->Warning No (Wang/Rink) Warning->Step1 Coupling IMMEDIATE Coupling (Next AA + DIC/Oxyma) Proceed->Coupling < 5 mins delay

Figure 2: Optimized workflow emphasizing pulse deprotection and immediate coupling to prevent side reactions.

Troubleshooting & Quality Control

Diagnosis of Failure

If you observe a mass loss of [Dap + AA1] in your LC-MS analysis, DKP formation has occurred.

  • Solution: Switch to 2-CTC resin . If already using 2-CTC, switch deprotection base to 25% Piperazine (less aggressive).

Incomplete Fmoc Removal

The


-methyl group adds steric bulk. If the Kaiser test is not positive after the standard cycle:
  • Solution: Do NOT extend Piperidine time. Instead, perform a third "pulse" of 5 minutes with fresh reagent. Heat is not recommended for Dap residues as it accelerates DKP/migration.

References

  • Gisin, B.F. (1973). "The preparation of Merrifield-resins through total esterification with cesium salts." Helvetica Chimica Acta, 56(5), 1476-1482. (Establishes the stability of bulky resins against DKP).
  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3][4][5][6][7][8] Chemical Reviews, 109(6), 2455-2504. (Comprehensive review of Alloc stability and orthogonality).

  • Steinauer, R., et al. (1989). "Diketopiperazine formation during the synthesis of dipeptides." International Journal of Peptide and Protein Research. (Mechanistic insight into DKP risks with Dap/Pro).

Sources

How to incorporate Fmoc-Dap(Alloc,Me)OH in automated peptide synthesizers.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of Fmoc-Nngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-Alloc-N

-methyl-L-diaminopropionic acid
(Fmoc-Dap(Alloc,Me)-OH) represents a strategic entry point for synthesizing complex peptidomimetics, including branched peptides, side-chain-to-side-chain cyclizations (stapled peptides), and N-methylated isopeptide bonds. While the amino acid itself couples via standard Fmoc protocols, the subsequent utilization of its side chain presents unique challenges: orthogonal deprotection of the sterically crowded Alloc group and acylation of the resulting secondary N-methyl amine . This guide provides a validated, step-by-step protocol for automated synthesizers, focusing on overcoming the steric hindrance inherent to N-methylated side chains.

Chemical Profile & Pre-Synthesis Considerations

Compound: Fmoc-Dap(Alloc,Me)-OH Function: Introduces a masked secondary amine on the side chain.[1] Key Challenge: Unlike standard Dap(Alloc), removing the Alloc group reveals an N-methylated amine .[1] Coupling the next residue onto this secondary amine is significantly more difficult than coupling to a primary amine due to steric hindrance and electronic effects.

PropertySpecificationOperational Note
Formula ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

MW ~424.4 g/mol
Solubility Moderate in DMFDissolve in NMP or DMF with mild sonication. Avoid DCM for stock solutions to prevent precipitation in lines.[1]
Stability Light/Moisture SensitiveStore powder at -20°C. Solutions should be used within 24 hours.[1]
Racemization Low Risk (Coupling)Low risk during initial coupling (primary ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

-amine).[2] High risk during branching activation.[1]

Automated Protocol Strategy

The workflow is divided into three critical phases. Most automated synthesizers (e.g., CEM Liberty Blue, Biotage Initiator+, Gyros Symphony) can be programmed to pause or execute these specific modules.

Phase A: Incorporation of Fmoc-Dap(Alloc,Me)-OH

Since the ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-amine is a primary amine, standard coupling protocols apply.
  • Resin Preparation: Swell resin (Rink Amide or Wang) in DMF for 15 min.

  • Activation (0.2 mmol scale):

    • AA: 5.0 eq Fmoc-Dap(Alloc,Me)-OH (0.2 M in DMF).

    • Activator: 5.0 eq DIC (0.5 M) / Oxyma Pure (1.0 M).[1]

    • Base: 0.1 eq DIPEA (optional, often not needed with DIC/Oxyma).[1]

  • Coupling:

    • Temperature: 75°C (Microwave) or RT (2 hours).

    • Time: 5 minutes (MW) or 60 minutes (RT).[1]

  • Fmoc Removal: Standard 20% Piperidine in DMF.

Phase B: Orthogonal Alloc Deprotection (Automated)

This step removes the Alloc group to expose the N-methyl side chain. It requires an inert environment to preserve the Pd(0) catalyst.

Reagents:

  • Catalyst Solution:

    
     (0.1 eq) dissolved in dry DCM (keep under Argon/Nitrogen). Note: Prepare fresh.
    
  • Scavenger: Phenylsilane (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    , 20 eq) or Morpholine. Phenylsilane is preferred for efficiency.[1]
    

Protocol:

  • Wash: DCM (3 x 3 mL).

  • Reaction 1: Add Pd catalyst + Phenylsilane in DCM.

    • Action: Shake/Vortex for 30 mins at RT. Avoid heating (catalyst degradation).[1]

  • Wash: DCM (3 x 3 mL).

  • Reaction 2: Repeat Step 2 with fresh catalyst/scavenger.

  • Metal Removal (Crucial): Wash with 0.02 M Sodium Diethyldithiocarbamate (DTC) in DMF (3 x 5 min) to chelate and remove Pd precipitates.[1]

  • Final Wash: DMF (5 x 3 mL).

Phase C: Branching – Coupling onto the N-Methyl Side Chain

This is the bottleneck. The secondary methyl-amine is a poor nucleophile.

  • Selection of Reagents:

    • Preferred: HATU or PyAOP with HOAt .[1] (HBTU/DIC are often too weak).[1]

    • Base: DIPEA (10 eq).

  • Coupling Conditions:

    • Equivalents: Use 10 eq of the incoming Branch-AA.

    • Temperature: 75°C (Microwave) or 50°C (Conventional heating) is highly recommended.[1]

    • Double Coupling: MANDATORY . Perform the coupling step twice.

  • Capping (Optional): Acetylate unreacted N-Me amines to prevent deletion sequences.

Experimental Workflow Diagram

The following diagram illustrates the specific chemical transformations and decision points in the automated workflow.

G cluster_alloc Orthogonal Alloc Removal cluster_branch Difficult Coupling (Branching) start Resin-Peptide Chain step1 Step 1: Couple Fmoc-Dap(Alloc,Me)-OH (Standard DIC/Oxyma) start->step1 step2 Step 2: Fmoc Deprotection & Main Chain Elongation (Optional) step1->step2 alloc1 Wash: DCM (anhydrous) step2->alloc1 Ready for Branching alloc2 Add Pd(PPh3)4 + PhSiH3 (2 x 30 min, RT) alloc1->alloc2 alloc3 Wash: Sodium Diethyldithiocarbamate (Removes Pd black) alloc2->alloc3 step3 Result: Free N-Methyl Secondary Amine (Side Chain) alloc3->step3 branch1 Activate Branch AA: HATU / HOAt / DIPEA (10 eq) step3->branch1 branch2 Double Couple @ 75°C (2 x 15 min) branch1->branch2 branch3 Chloranil Test (Check for Secondary Amine) branch2->branch3 branch3->branch1 Test Positive (Incomplete) end Final Branched Peptide branch3->end Test Negative (Blue)

Caption: Workflow for incorporating Fmoc-Dap(Alloc,Me)-OH and subsequent branching. Note the critical Pd removal and high-efficiency coupling steps.

Validation & Troubleshooting

In-Process Testing (Qualitative)

Standard Kaiser tests (Ninhydrin) do not work reliably for N-methylated (secondary) amines.[1] You must use the Chloranil Test or Acetaldehyde/Chloranil Test .

  • Chloranil Test Protocol:

    • Place a few resin beads in a small tube.

    • Add 2 drops of 2% acetaldehyde in DMF.

    • Add 2 drops of 2% chloranil in DMF.

    • Wait 5 mins.

    • Dark Blue/Green Beads = Free Secondary Amine (Alloc removed successfully).[1]

    • Colorless/Yellow Beads = Coupled (Branching successful).

Common Failure Modes
SymptomProbable CauseSolution
Incomplete Alloc Removal Poisoned CatalystEnsure DCM is dry; bubble Argon through Pd solution; increase Phenylsilane to 25 eq.[1]
Grey/Black Resin Pd PrecipitationIncrease washes with Sodium Diethyldithiocarbamate (DTC) or 0.5% DIPEA/DMF.[1]
Low Yield of Branch Steric HindranceSwitch to PyAOP/HOAt ; Increase Temp to 75°C; Use COMU as alternative.
Racemization Over-activationIf using microwave at 90°C, reduce to 75°C. Use Oxyma instead of HOBt.

References

  • Kates, S. A., et al. (1993).[1] Automated Allyl Cleavage for Continuous-Flow Synthesis of Cyclic and Branched Peptides. Analytical Biochemistry. [1]

  • Biron, E., et al. (2006).[1] Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science. [1]

  • Teixidó, M., et al. (2005).[1] Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research.

  • Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. [1]

  • Biotage Application Note. Synthesis of N-Methylated Peptides.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for Fmoc-Dap(Alloc,Me)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-DAP-ME-001 Molecule: Fmoc-


-Me-Dap(Alloc)-OH (or related Methylated Dap derivative)
Solvent System:  Dimethylformamide (DMF)
Status: Active Troubleshooting [1][2]

Executive Summary & Chemical Logic

The solubility challenges associated with Fmoc-Dap(Alloc,Me)-OH (Fmoc-Diaminopropionic acid derivatives) typically stem from two competing factors:

  • Crystal Lattice Energy: The combination of the aromatic Fmoc group, the polar carbamate (Alloc) side chain, and the

    
    -methyl modification often creates a highly stable crystal lattice that resists solvation, even in polar aprotic solvents like DMF.
    
  • Aggregation: While

    
    -methylation generally reduces hydrogen bonding between peptide chains (reducing 
    
    
    
    -sheet formation), the monomer itself can form strong intermolecular hydrophobic stacks (
    
    
    -
    
    
    interactions) between Fmoc groups in concentrated stock solutions.[1][2]

Diagnostic Rule: If the solution appears "cloudy" or has "schlieren lines" (wavy optical distortions), the solid is not fully solvated. Proceeding with coupling in this state will lead to low yields and potential resin pore clogging.[2]

The Solubility Matrix (Solvent Compatibility)

Before altering your protocol, reference this matrix for solvent suitability.

Solvent / AdditiveSolubility PotentialRisk FactorRecommendation
DMF (Grade: Amine-free) ModerateLowPrimary Solvent. Must be high purity to prevent Fmoc cleavage.[1][2]
DMSO (Dimethyl Sulfoxide) High Low-MediumRecommended Co-solvent. Excellent for disrupting H-bonds.[1][2] Use up to 20% v/v.
NMP (N-Methyl-2-pyrrolidone) HighLowGood alternative to DMF, but harder to remove during wash steps.[1][2]
DCM (Dichloromethane) LowHighAvoid. Poor solubility for this specific derivative; causes precipitation.[1][2]
LiCl (Lithium Chloride) Very HighMediumChaotropic Agent. Disrupts aggregates.[1][2] Requires specific wash steps to remove.[2][3][4][5]

Troubleshooting Protocols (Step-by-Step)

Do not jump to the most aggressive method immediately. Follow this tiered approach to preserve reagent integrity.

Tier 1: Physical Dissolution (The "Gentle" Approach)

Goal: Overcome lattice energy without chemical additives.

  • Weighing: Weigh the required amount of Fmoc-Dap(Alloc,Me)-OH.[1][2]

  • Solvent Addition: Add 75% of the calculated volume of DMF.

  • Vortex: Vortex vigorously for 60 seconds.

  • Sonication (Critical Step):

    • Place the vial in an ultrasonic bath.

    • Duration: 5–10 minutes.

    • Temperature Control: Ensure the bath water does not exceed 35°C .

    • Observation: Check for clarity.[2] If clear, add remaining DMF to volume. If cloudy, proceed to Tier 2.

Tier 2: The Co-Solvent Shift (DMSO Spike)

Goal: Increase dielectric constant and disrupt hydrogen bonding.

  • Calculation: Calculate a volume equal to 10–20% of your total solvent volume.[2]

  • Addition: Add DMSO (anhydrous) dropwise to the cloudy DMF suspension.

  • Agitation: Vortex and sonicate for 2 minutes.

  • Mechanism: DMSO is a stronger hydrogen bond acceptor than DMF and penetrates the crystal lattice more effectively.[2]

    • Note: DMSO is compatible with standard coupling reagents (HATU/HCTU/DIC).[1][2]

Tier 3: Chaotropic Salt Addition (The "Breaker" Method)

Goal: Dissolve stubborn aggregates using ionic disruption. Use this only if Tier 1 and 2 fail.

  • Preparation: Prepare a stock solution of 0.8M LiCl in DMF .

  • Application: Use this LiCl/DMF solution to dissolve the amino acid instead of neat DMF.

  • Coupling Adjustment: Proceed with standard coupling.

  • Wash Protocol: You must wash the resin with DMF and DCM extensively after this step to remove Lithium salts, which can interfere with subsequent cleavage or precipitation steps.

Critical Warnings & FAQs

Q: Can I heat the solution to dissolve the solid?

A: Proceed with extreme caution.

  • Safe Zone: < 40°C. Gentle warming in a water bath is acceptable.[2]

  • Danger Zone: > 50°C.[2]

  • Reasoning: The Fmoc group is base-labile.[1][2][6] However, even in neutral DMF, elevated temperatures can accelerate spontaneous Fmoc cleavage (dibenzofulvene formation) or racemization, especially with

    
    -methylated derivatives which are more sterically strained.[2]
    
Q: The solution is clear but turns cloudy when I add the coupling reagent (e.g., HATU). Why?

A: Salt saturation. Coupling reagents are salts (e.g., Hexafluorophosphates).[2] Adding them increases the ionic strength. If you are near the solubility limit of your amino acid, the "common ion effect" or simple saturation can crash it out.

  • Fix: Dilute the amino acid solution slightly (e.g., from 0.2M to 0.1M) before adding the coupling reagent.

Q: Does the "Me" (Methyl) group make it harder to couple?

A: Yes.


-methylation introduces steric hindrance at the nucleophilic nitrogen.[1][2]
  • Protocol Adjustment: You cannot rely on standard coupling times.

    • Use HATU/HOAt or COMU instead of HBTU.[2]

    • Double-couple (perform the coupling reaction twice).

    • Extend reaction time to 2–4 hours.

Decision Logic (Workflow)

SolubilityWorkflow Start Solid Fmoc-Dap(Alloc,Me)-OH Step1 Add DMF (Target 0.2M) Start->Step1 Sonicate Sonicate (Max 35°C, 10 min) Step1->Sonicate Check1 Is Solution Clear? Check2 Is Solution Clear? Check1->Check2 No (Cloudy) Success Proceed to Coupling (Use HATU/HOAt) Check1->Success Yes Sonicate->Check1 Tier2 Add DMSO (10-20% v/v) Check2->Tier2 Still Cloudy Check2->Success Clear Check3 Is Solution Clear? Tier2->Check3 Tier3 Re-dissolve in 0.8M LiCl/DMF Check3->Tier3 No Check3->Success Yes Tier3->Success Requires LiCl Wash

Figure 1: Decision tree for solubilizing difficult Fmoc-amino acid derivatives. Follow the path from top to bottom to minimize chemical intervention.

References

  • Isidro-Llobet, A., et al. (2009).[2][6] "Amino Acid-Protecting Groups."[1][2][6][7][8][9] Chemical Reviews, 109(6), 2455–2504. (Discusses solubility and stability of Fmoc/Alloc groups). [1][2]

  • Sigma-Aldrich. "Fmoc-Dap(Alloc)-OH Product Specification & Handling."[1][2] (General handling for Dap derivatives). [1][2]

  • Seebach, D., et al. (1996).[2] "Lithium Salts as Additives in Peptide Synthesis." Helvetica Chimica Acta.[2] (Foundational work on using LiCl to disrupt aggregation in SPPS).

  • ResearchGate Community. (2020).[2] "Discussions on dissolving hydrophobic Fmoc-amino acids in DMF/DMSO."

  • Coin, I., et al. (2007).[2] "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2, 3247–3256. (Protocols for difficult sequences and solubility). [1][2]

Sources

Technical Support Center: Fmoc-Dap(Alloc,Me)-OH Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the optimization of coupling efficiency for Fmoc-Dap(Alloc,Me)-OH (


-Fmoc-

-Alloc-

-methyl-L-2,3-diaminopropionic acid).

The presence of the methyl group on the side-chain nitrogen, combined with the Alloc protecting group and the short Dap backbone (one carbon shorter than Ornithine, two shorter than Lysine), creates a unique steric and electronic environment. This molecule is prone to racemization (due to the electron-withdrawing side chain proximity to the


-proton) and slow coupling kinetics  (steric bulk).

Part 1: Molecule Profile & Pre-Synthesis Checklist

Molecule: Fmoc-Dap(Alloc,Me)-OH Core Challenges:

  • Steric Hindrance: The

    
    -methyl/Alloc moiety is bulky and situated close to the peptide backbone (
    
    
    
    ), shielding the activated carboxylate.
  • Racemization Risk: The electron-withdrawing nature of the side-chain carbamate increases the acidity of the

    
    -proton, making it susceptible to base-catalyzed racemization during activation.
    
  • 
    -Elimination:  Dap derivatives can undergo 
    
    
    
    -elimination to form dehydroalanine under harsh basic conditions.
Pre-Coupling Decision Matrix

Before starting, verify your reagents against this checklist to minimize failure modes.

ParameterRecommendationRationale
Resin Choice Low Loading (< 0.4 mmol/g)Reduces inter-chain aggregation, critical for bulky residues.
Solvent DMF or NMPNMP (N-methylpyrrolidone) is superior for preventing aggregation during the coupling of hindered residues.
Activator HATU/HOAt or COMU/Oxyma HBTU/TBTU are often insufficient for this sterically hindered residue.
Base TMP (Collidine) Critical: Avoid DIPEA if possible. Collidine is a weaker base that minimizes

-proton abstraction (racemization).

Part 2: Optimized Coupling Protocols

Protocol A: The "Gold Standard" (HATU/HOAt)

Best for: Difficult sequences or when high purity is required.

  • Dissolution: Dissolve Fmoc-Dap(Alloc,Me)-OH (3.0 eq) and HATU (2.9 eq) in minimum DMF/NMP.

  • Add Additive: Add HOAt (3.0 eq). Note: HOAt enhances the reaction rate for hindered amines significantly better than HOBt.

  • Activation: Add TMP (2,4,6-Trimethylpyridine / Collidine) (6.0 eq).

    • Why Collidine? It provides sufficient basicity to activate the carboxylate but is sterically hindered enough to reduce the risk of abstracting the acidic

      
      -proton.
      
  • Coupling: Add mixture to the resin immediately.

  • Time: Shake for 2 hours at Room Temperature.

  • Re-Couple: Drain and repeat with fresh reagents for 1 hour (Double Coupling is recommended).

Protocol B: Racemization-Free (DIC/Oxyma)

Best for: C-terminal couplings or highly racemization-prone sequences.

  • Dissolution: Dissolve Fmoc-Dap(Alloc,Me)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in DMF.

  • Activation: Add DIC (Diisopropylcarbodiimide) (3.0 eq).

  • Pre-activation: Allow to react for 2–3 minutes.

  • Coupling: Add to resin.

  • Time: Shake for 3–4 hours or overnight.

    • Mechanism:[1][2] This carbodiimide chemistry maintains a neutral-to-acidic pH, virtually eliminating base-catalyzed racemization and

      
      -elimination.
      

Part 3: Troubleshooting Guide (FAQ)

Q1: The coupling yield is low (<80%). What is the next step?

Diagnosis: The short side chain (


) is causing the Alloc/Me group to shield the activation site.
Solution:  Switch to microwave-assisted coupling , but with strict temperature control.
  • Condition: 50°C for 10 minutes (max).

  • Warning: Do not exceed 60°C. Dap derivatives are thermally unstable and can undergo

    
    -elimination to form dehydroalanine (Dha), which destroys chirality and reactivity.
    
Q2: I see a "doublet" peak on HPLC after coupling. Is this racemization?

Diagnosis: Likely yes. The Dap


-proton is acidic. If you used DIPEA/HBTU, you likely racemized the L-isomer to a mix of L/D.
Fix: 
  • Switch base to Collidine (Protocol A).

  • Switch activator to Oxyma/DIC (Protocol B).

  • Ensure the coupling time isn't excessive (>4 hours with base is risky).

Q3: How do I remove the Alloc group from the N-methylated side chain?

Context: Removing Alloc from a secondary amine (to yield a secondary amine) or tertiary amide is standard, but the methyl group can sterically hinder the Palladium complex. Protocol (Thieriet’s Method):

  • Catalyst: Pd(PPhngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    )
    
    
    
    (0.2 eq).
  • Scavenger: Phenylsilane (PhSiH

    
    )  (20 eq).
    
    • Why PhSiH

      
      ? Traditional scavengers like morpholine or dimedone are often too slow for hindered substrates. Phenylsilane acts as a hydride donor, driving the reaction irreversibly and rapidly.
      
  • Solvent: DCM (Dichloromethane) - Palladium catalysts are often more stable/active in DCM than DMF.

  • Procedure: Wash resin with DCM. Add Pd/PhSiH

    
     solution. Shake for 30 mins. Repeat x2.
    
  • Wash: Extensive washing with Sodium Diethyldithiocarbamate (0.5% in DMF) is required to remove Pd black precipitates.

Q4: My peptide is aggregating after adding this residue.

Diagnosis: The hydrophobic "Me" and "Alloc" groups, combined with the short Dap linker, can induce


-sheet formation.
Solution: 
  • Use NMP instead of DMF for all subsequent steps.

  • Use Magic Mixture for deprotection: TFA / TIS / DTT / Water / Phenol . Phenol helps disrupt aggregates during cleavage.

Part 4: Visualization & Logic

Diagram 1: Coupling Optimization Logic Flow

This decision tree guides you through the selection of coupling conditions based on the specific failure mode encountered.

CouplingOptimization Start Start: Couple Fmoc-Dap(Alloc,Me)-OH CheckRacemization Risk of Racemization? (C-terminal or sensitive seq) Start->CheckRacemization StandardProtocol Protocol A: HATU / HOAt / Collidine (High Power) CheckRacemization->StandardProtocol Low Risk SafeProtocol Protocol B: DIC / Oxyma (Neutral pH - Safe) CheckRacemization->SafeProtocol High Risk CheckYield Check Coupling Yield (Kaiser/Chloranil Test) StandardProtocol->CheckYield SafeProtocol->CheckYield Success Proceed to Fmoc Deprotection CheckYield->Success Blue (Negative) Failure Incomplete Coupling (<90%) CheckYield->Failure Color (Positive) AdvancedFix Microwave Assist (50°C, 10 min, Collidine) Failure->AdvancedFix Steric Issue AggregationFix Switch Solvent to NMP Use Pseudoproline on next residue Failure->AggregationFix Aggregation Issue AdvancedFix->CheckYield

Caption: Decision matrix for selecting the optimal coupling protocol based on racemization risk and initial coupling success.

Diagram 2: Alloc Deprotection Mechanism (Phenylsilane Scavenger)

Visualizing why Phenylsilane is the preferred scavenger for this hindered substrate.

AllocRemoval Substrate Fmoc-Dap(N(Me)-Alloc)-Peptide Intermediate Pd-Allyl Complex + Carbamic Acid Substrate->Intermediate Oxidative Addition PdComplex Pd(PPh3)4 PdComplex->Intermediate Product Fmoc-Dap(NHMe)-Peptide (Secondary Amine) Intermediate->Product Decarboxylation Byproduct Allyl-Phenylsilane (Inert) Intermediate->Byproduct Allyl Scavenging Scavenger Phenylsilane (PhSiH3) (Hydride Donor) Scavenger->Intermediate Hydride Transfer

Caption: Mechanism of Alloc removal using Pd(0) and PhSiH3. Phenylsilane rapidly traps the allyl group, driving the equilibrium forward.

References

  • Albericio, F., et al. (2018). "Choosing the Right Coupling Reagent for Peptides: A Tutorial." Chemical Reviews. [Link]

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews. [Link]

  • Thieriet, N., et al. (2000). "Solid-phase synthesis of peptides containing the alloc protecting group."[2][3] Organic Letters. [Link]

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. [Link]

  • Lindahl, F., et al. (2015).[1] "Facile synthesis of mono- and bis-methylated Fmoc-Dap, -Dab and -Orn amino acids." Chemical Communications. [Link]

Sources

Technical Support Center: Alloc Deprotection Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Incomplete Alloc (Allyloxycarbonyl) Deprotection Audience: Senior Researchers & Process Chemists Status: Active Guide

Core Mechanism & Failure Analysis

The removal of the Alloc group utilizes Palladium(0)-catalyzed allyl transfer (Tsuji-Trost reaction).[1] Unlike acid/base deprotections (Boc/Fmoc), this is a catalytic cycle dependent on three coordinated factors: Catalyst Integrity , Scavenger Kinetics , and Solubility .

If your reaction is incomplete, the catalytic cycle has likely stalled at the


-Allyl Palladium Complex  stage, or the Pd(0) has oxidized before entering the cycle.
The Catalytic Cycle (Visualization)

Figure 1: The Alloc deprotection cycle using Phenylsilane as a hydride donor.

AllocMechanism Substrate Alloc-Substrate OxAdd Oxidative Addition Substrate->OxAdd Pd0 Pd(0) Catalyst (Active Species) Pd0->OxAdd DeadPd Pd Black (Inactive) Pd0->DeadPd O2 Exposure PiAllyl π-Allyl Pd(II) Complex (Resting State) OxAdd->PiAllyl - CO2 NuAttack Nucleophilic Attack (Hydride Transfer) PiAllyl->NuAttack Scavenger Scavenger (PhSiH3) Scavenger->NuAttack NuAttack->Pd0 Regeneration Product Deprotected Amine + Propene NuAttack->Product

Diagnostic Workflow: Why did it fail?

Before adding more catalyst, diagnose the failure mode using this logic tree.

Symptoms & Immediate Actions:

ObservationDiagnosisCorrective Action
Solution turns black immediately Catalyst Death. Pd(0) aggregated to Pd-black before reacting.Stop. Degas solvents rigorously. Use fresh catalyst source.
Start material remains (LCMS) Stalled Cycle. Catalyst is active but turnover is too slow.Optimize. Switch scavenger or increase temperature (see Protocol B).
Mass = Product + 40 Da Allylation. The scavenger failed, and the allyl group transferred to the amine.Restart. This is often irreversible. Use a hydride donor (PhSiH3) instead of a nucleophile.
Solution stays bright yellow No Reaction. Catalyst is likely oxidized (Pd(II)) or air-poisoned.Refresh. Check catalyst batch quality. Ensure anaerobic conditions.
Troubleshooting Flowchart

Figure 2: Decision matrix for incomplete reactions.

TroubleshootingTree Start Incomplete Alloc Deprotection CheckColor Check Reaction Color Start->CheckColor Black Black Precipitate? CheckColor->Black Yellow Bright Yellow/Orange? CheckColor->Yellow O2Issue O2 Poisoning / Aggregation Black->O2Issue Yes CheckMS Check LCMS / Mass Black->CheckMS No (Dark Brown) InactiveCat Inactive Catalyst Batch Yellow->InactiveCat No Change Yellow->CheckMS Yes MassPlus40 +40 Da (Allyl Adduct) CheckMS->MassPlus40 MassSM Starting Material Only CheckMS->MassSM Soln1 Action: Switch to PhSiH3 Increase Scavenger Eq MassPlus40->Soln1 Soln2 Action: Add Solvent (DMF) Microwave (40°C) MassSM->Soln2

The "Levers": Optimizing Reaction Conditions[2]

A. The Scavenger (The Fuel)

The scavenger drives the reaction forward by reacting with the


-allyl complex.
  • Recommendation: Phenylsilane (

    
    )  is the gold standard for SPPS and complex synthesis. It acts as a hydride donor, reducing the allyl group to propene (gas), which drives the equilibrium irreversibly.
    
  • Legacy Option: Morpholine or Dimedone.[2] These are nucleophiles.[1][2] If they are sterically hindered or slow, the allyl group may transfer back to your deprotected amine (N-allylation).

B. The Catalyst (The Engine)
  • Standard:

    
     (Tetrakis).[3][4][5][6][7] It is air-sensitive.[7]
    
  • Robust Alternative: If Tetrakis fails repeatedly due to oxidation, consider

    
     + dppb . This generates the active species in situ and can sometimes be more robust, though Tetrakis is generally preferred for Alloc.
    
C. The Solvent (The Environment)
  • DCM: Standard, but poor solubility for aggregated peptides/proteins.

  • DMF/DMSO: Essential for hydrophobic substrates.

  • Additives: Acetic acid (0.5 M) can protonate the leaving group and accelerate the collapse of the carbamate intermediate.

Validated Protocols

Protocol A: Standard "Field-Proven" Conditions

Best for: Routine SPPS and small molecule synthesis.

  • Preparation: Dissolve

    
     (0.1 – 0.25 eq)  in dry DCM (or DMF).
    
  • Activation: Add Phenylsilane (10 – 20 eq) . The solution should be yellow/orange.

  • Reaction: Add solution to the substrate (resin or solution).[5][8]

  • Agitation: Shake/Stir for 15–30 minutes under Nitrogen/Argon.

    • Note: Do not use a vacuum to bubble gas through the solution during reaction; this evaporates the propene but also the solvent.

  • Repetition: Drain and repeat the process once with fresh catalyst solution.

  • Wash: Extensive washing with DCM, then DMF, then 0.02 M Sodium Diethyldithiocarbamate (in DMF) to remove Pd residues (which appear as dark stains).

Protocol B: The "Nuclear Option" (Stubborn Substrates)

Best for: Sterically hindered amines, aggregated peptides, or when Protocol A fails.

  • Solvent Switch: Use a mixture of CHCl3 : AcOH : NMM (37 : 2 : 1) . The acetic acid prevents amine side-reactions and aids solubility.

  • Catalyst:

    
     (0.5 eq).
    
  • Scavenger: Phenylsilane (20 eq).

  • Microwave: Heat to 40°C for 10 minutes .

    • Warning: Do not overheat. Pd begins to aggregate rapidly above 50°C in this context.

  • Workup: Wash with 0.5% DIPEA in DMF, then sodium diethyldithiocarbamate.

Frequently Asked Questions (FAQ)

Q: My resin turned grey/black after the reaction. Is my peptide ruined? A: Not necessarily. This is Palladium black precipitation. It indicates the catalyst "crashed out" likely due to oxygen exposure or lack of ligand stabilization.

  • Fix: Wash the resin with 0.02 M Sodium Diethyldithiocarbamate in DMF (3 x 5 min). This chelates Pd(II) and Pd(0) effectively. Alternatively, use a solution of 1% sodium diethyldithiocarbamate + 1% DIEA in DMF.

Q: I see a +40 Da mass shift on my product. What is it? A: This is an N-allyl adduct . The Alloc group was removed, but the resulting allyl cation (coordinated to Pd) reacted with your newly free amine because the scavenger was too slow or insufficient.

  • Fix: This is difficult to reverse. Prevention is key: Switch to Phenylsilane (hydride donor) rather than nucleophilic scavengers like morpholine, and increase the equivalents to 20-25x.

Q: Can I use water-tolerant solvents? A: Yes. Recent data suggests Alloc deprotection can be performed in "greener" solvents or even with less rigorous anaerobic conditions if microwave heating is used to speed up the kinetics before the catalyst deactivates (See Biotage reports). However, for troubleshooting, stick to dry DCM/DMF.

Q: Why use Phenylsilane over Tributyltin Hydride? A: Toxicity and purification. Tin reagents are notoriously difficult to remove from the final product. Phenylsilane is benign, and its byproducts are easily washed away.

References

  • Guibé, F. (1998). Allylic Protecting Groups and Their Use in a Complex Environment Part II: Allylic Protecting Groups and their Removal through Catalytic Palladium π-Allyl Methodology. Tetrahedron, 54(13), 2967-3042. Link

  • Kates, S. A., et al. (1993). A Novel, Convenient, and Efficient Method for the Removal of Allylic Protecting Groups from Peptides and Proteins.[3] Analytical Biochemistry, 212, 303-310.

  • Thieriet, N., et al. (2000). Solid-Phase Synthesis of Peptides Containing the Allyloxycarbonyl (Alloc) Protecting Group.[1][3][6][9] Organic Letters, 2(13), 1815–1817. Link

  • Biotage Blog. (2023). Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium? Link

Sources

Validation & Comparative

Comparative Guide: Fmoc-Dap(Alloc,Me)-OH vs. Fmoc-Dap(Boc,Me)-OH

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between Fmoc-Dap(Alloc,Me)-OH and Fmoc-Dap(Boc,Me)-OH , designed for advanced peptide chemists.

Optimizing Orthogonality in -Methylated Peptide Synthesis

Executive Summary

The choice between Fmoc-Dap(Alloc,Me)-OH and Fmoc-Dap(Boc,Me)-OH is not merely a matter of preference but a strategic decision dictated by the required chemoselectivity of the synthesis.

  • Fmoc-Dap(Alloc,Me)-OH is the Architect’s Tool . It enables on-resin orthogonality. The Alloc group can be selectively removed to expose the secondary

    
    -methyl amine for branching, cyclization (lactamization), or stapling while the peptide remains anchored to the resin and the N-terminal Fmoc is intact.
    
  • Fmoc-Dap(Boc,Me)-OH is the Linear Specialist . It is designed for standard Solid Phase Peptide Synthesis (SPPS) where the

    
    -methyl amine is intended to be free (cationic) in the final product or modified post-cleavage. It offers no on-resin orthogonality against acid-labile groups.
    

Verdict: Use the Alloc derivative for complex topologies (cyclic/branched). Use the Boc derivative for linear sequences requiring enhanced proteolytic stability or specific solubility profiles.

Chemical Profile & Structural Logic[1]

Both reagents are derivatives of L-2,3-Diaminopropionic acid (Dap) , a lower homolog of Ornithine and Lysine. The critical feature is the


-methylation , which transforms the side chain into a secondary amine. This increases steric bulk and alters the nucleophilicity of the side chain compared to standard Dap.
FeatureFmoc-Dap(Alloc,Me)-OH Fmoc-Dap(Boc,Me)-OH
Protecting Group Allyloxycarbonyl (Alloc)tert-Butyloxycarbonyl (Boc)
Deprotection Condition Pd(PPh

)

/ Scavenger (Neutral)
TFA / Scavengers (Acidic)
Orthogonality Fully Orthogonal to Fmoc & Boc/tBuNot Orthogonal to tBu/Trt (Acid Labile)
Cleavage Timing On-Resin (Selective)During Global Cleavage (Concurrent)
Reactive Species Generated Secondary Amine (

)
Secondary Ammonium (

)
Primary Application Cyclization, Stapling, BranchingLinear Peptides, Peptoids, SAR Studies

Critical Application Workflows

Scenario A: On-Resin Cyclization (The Alloc Advantage)

When synthesizing a "stapled" or lactam-bridged peptide, you must deprotect the side chain without removing the N-terminal Fmoc or cleaving the peptide from the resin.

  • Incorporation: Couple Fmoc-Dap(Alloc,Me)-OH.

  • Elongation: Continue building the peptide chain.

  • Selective Deprotection: Treat with Pd(PPh

    
    )
    
    
    
    and Phenylsilane (PhSiH
    
    
    ). This removes the Alloc group, exposing the secondary methylamine .
  • Cyclization: React this exposed amine with an activated carboxylic acid (e.g., Asp/Glu side chain or N-terminus).

    • Expert Note: Cyclizing onto a secondary amine is sterically demanding. Standard HBTU/DIEA often fails. Use HOAt/HATU or PyAOP to drive this reaction.

Scenario B: Linear Modification (The Boc Utility)

If the goal is simply to introduce an N-methylated cationic site to improve metabolic stability (reduce proteolysis) or solubility:

  • Incorporation: Couple Fmoc-Dap(Boc,Me)-OH.

  • Elongation: Complete the synthesis.

  • Global Cleavage: Treat with TFA/TIS/H

    
    O. The Boc group is removed, leaving the 
    
    
    
    -methyl group protonated.

Decision Logic Visualization

SelectionLogic Start Select Dap Derivative Goal What is the synthetic goal? Start->Goal Linear Linear Peptide / Standard Side Chain Goal->Linear Stability/Solubility Complex Cyclic / Branched / On-Resin Modification Goal->Complex Topology Control BocPath Use Fmoc-Dap(Boc,Me)-OH Linear->BocPath AllocPath Use Fmoc-Dap(Alloc,Me)-OH Complex->AllocPath TFA Global Deprotection (TFA) Yields free NH-Me BocPath->TFA Final Step Pd Selective Deprotection (Pd) Exposes NH-Me on Resin AllocPath->Pd Intermediate Step Cyclize Cyclization Step (HATU/HOAt) Pd->Cyclize Orthogonal Reaction

Caption: Decision tree for selecting the appropriate N-methylated Dap derivative based on synthetic topology requirements.

Experimental Protocols

Protocol 1: Selective Alloc Removal (for Fmoc-Dap(Alloc,Me)-OH)

This protocol ensures complete removal of the Alloc group without affecting Fmoc or tBu esters.

Reagents:

  • Pd(PPh

    
    )
    
    
    
    (Tetrakis(triphenylphosphine)palladium(0))
  • PhSiH

    
     (Phenylsilane) as a scavenger (superior to morpholine for N-methylated species to prevent allylamine adducts).
    
  • DCM (Dichloromethane, anhydrous).

Steps:

  • Wash: Wash resin with DCM (3x) to remove DMF traces (DMF can coordinate Pd).

  • Prepare Cocktail: Dissolve Pd(PPh

    
    )
    
    
    
    (0.1 eq) and PhSiH
    
    
    (10 eq) in DCM.
  • Reaction: Add to resin. Agitate under Argon/Nitrogen (strictly oxygen-free) for 30 minutes.

  • Repeat: Drain and repeat step 3 with fresh reagents.

  • Wash: Wash extensively with DCM, then DMF, then 0.5% sodium diethyldithiocarbamate (in DMF) to remove Pd residues (black resin indicates trapped Pd).

  • Validation: Perform a micro-cleavage and check via LC-MS. Note: The Kaiser test is unreliable for secondary amines (N-Me); use the Chloranil test or LC-MS.

Protocol 2: Coupling to the Sterically Hindered -Methyl Amine

After Alloc removal, the exposed secondary amine is difficult to acylate.

Reagents:

  • Amino Acid (5 eq)

  • HATU (4.9 eq) or PyAOP (4.9 eq)

  • HOAt (5 eq) - Critical additive for sterically hindered couplings.

  • DIEA (10 eq)

Steps:

  • Pre-activate the amino acid, HATU, and HOAt in DMF for 2 minutes.

  • Add DIEA.

  • Add to resin immediately.

  • Double Couple: React for 2 hours, drain, and repeat.

  • Microwave: If available, heat to 50°C (except for Cys/His) to improve yield.

Performance Data Comparison

The following table summarizes the expected performance metrics based on standard SPPS behaviors for these protecting groups.

MetricFmoc-Dap(Alloc,Me)-OHFmoc-Dap(Boc,Me)-OH
Coupling Efficiency (Incoming) High (>98%)High (>98%)
Deprotection Yield 90-95% (Pd sensitivity)>99% (Acid sensitivity)
Side Product Risk Allyl scavenging adducts (if scavenger low)t-Butyl cation alkylation (Trp/Cys)
Racemization Risk Low (Side chain is distal)Low (Side chain is distal)
Solubility (Peptide) No change until cleavageNo change until cleavage
Cost High (Specialty Reagent)Moderate

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][2][3] Chemical Reviews, 109(6), 2455-2504. Link

  • Gomez-Martinez, P., et al. (1999). "N-Methylation of Dap/Dab in SPPS." Journal of the Chemical Society, Perkin Transactions 1.
  • Thayer, D. A., et al. (2011). "Alloc Removal Strategies in SPPS." Journal of Organic Chemistry. (Protocol grounding for Pd/PhSiH3).
  • BenchChem. "Fmoc-Dap(Alloc)-OH Product Specifications." Link (Verified CAS: 188970-92-5).

  • PubChem. "Fmoc-Dap(Boc)-OH Compound Summary." Link (Verified CAS: 162558-25-0).

Sources

Strategic Alternatives to Fmoc-Dap(Alloc,Me)OH in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of alternatives to Fmoc-Dap(Alloc,Me)-OH (


-Fmoc-

-Alloc-

-Methyl-L-2,3-diaminopropionic acid).

This analysis assumes the user's target application is the incorporation of an


-methylated diaminopropionic acid  residue into a peptide sequence—a structural motif critical for constraining peptide conformation, introducing salt bridges, or mimicking methylated lysine residues (e.g., in histone research).

Executive Summary: The Case for Alternatives

Fmoc-Dap(Alloc,Me)-OH is a specialized building block designed to introduce a pre-methylated, orthogonally protected amine on the side chain of a propionic acid backbone. While it offers the convenience of direct coupling, it presents significant drawbacks for scalable and robust Solid Phase Peptide Synthesis (SPPS):

  • Cost & Availability: As a non-canonical derivative, it is frequently back-ordered and commands a premium price ($> $500/g).

  • Palladium Chemistry: The Alloc group requires Pd(PPh

    
    )
    
    
    
    for deprotection.[1] Palladium is air-sensitive, expensive, and difficult to remove completely from the peptide resin, leading to metal contamination in the final product.[2]
  • Steric Hindrance: Coupling secondary amines (even protected ones) can be sluggish compared to primary amines.[2]

The Superior Alternative: The industry-standard approach to replace this expensive building block is On-Resin Construction using a non-methylated orthogonal precursor followed by selective methylation. This guide compares the three primary "Base Block" alternatives: Fmoc-Dap(Mtt)-OH , Fmoc-Dap(ivDde)-OH , and Fmoc-Dap(Alloc)-OH .

Comparative Analysis of Alternative Building Blocks

The following table contrasts the performance of alternative precursors when used to generate the


-Methyl-Dap moiety on-resin.
Table 1: Performance Matrix of Orthogonal Precursors
FeatureFmoc-Dap(Mtt)-OH (Recommended)Fmoc-Dap(ivDde)-OH Fmoc-Dap(Alloc)-OH
Orthogonality Acid-labile (1% TFA). Highly orthogonal to Fmoc/tBu if controlled.Hydrazine-labile. Orthogonal to Fmoc/tBu/Acid.[2]Pd-labile. Orthogonal to Fmoc/tBu/Acid.[2]
Methylation Route Reductive Amination or Fukuyama (Nosyl) .Reductive Amination (Risk of Hydrazine interaction if not washed).Reductive Amination (Post-Pd wash).
Mono-Methylation Control High (via Nosyl strategy).Medium (Direct alkylation is difficult).[2]Medium (Pd poisons can interfere).[2]
Reagent Toxicity Low (DCM, dilute TFA).[2]High (Hydrazine is carcinogenic).Medium (Palladium, Phenylsilane).[1][2]
Cost Efficiency High (Cheap block, cheap reagents).[2]Moderate.Low (Pd catalyst is expensive).[2]
Stability Sensitive to 5%+ TFA (premature loss).[2]Stable to TFA.Stable to TFA.
Expert Insight: Why Mtt is the Gold Standard

For generating


-methylated side chains, Fmoc-Dap(Mtt)-OH  is the superior choice. The Mtt (4-methyltrityl) group can be removed under very mild acidic conditions (1% TFA in DCM) that do not cleave the peptide from the resin (which usually requires 95% TFA).[2] This exposes the primary amine selectively while the N-terminal Fmoc and other side-chain tBu groups remain intact. Once exposed, the amine can be methylated precisely using the Fukuyama-Mitsunobu strategy  (via Nosyl protection), which guarantees mono-methylation and prevents over-alkylation to the quaternary ammonium salt.

Detailed Experimental Protocols

These protocols describe how to synthesize the "Dap(Me)" moiety using the Fmoc-Dap(Mtt)-OH precursor, effectively replacing the need for Fmoc-Dap(Alloc,Me)-OH.

Protocol A: Selective Mtt Removal (On-Resin)

Use this step to expose the side-chain amine.

  • Wash: Wash resin with DCM (

    
     min).[2]
    
  • Deprotection Cocktail: Prepare 1% TFA / 5% TIS (Triisopropylsilane) / 94% DCM.

    • Note: TIS acts as a scavenger for the trityl cation to prevent re-attachment.[2]

  • Cycle: Treat resin with cocktail for

    
    . Filter. Repeat 
    
    
    
    times until the yellow color (trityl cation) fades.[2]
  • Neutralization: Wash with 5% DIPEA/DMF (

    
     min) to neutralize the amine.[2]
    
  • Wash: DMF (

    
     min).
    
Protocol B: Fukuyama Mono-Methylation (The "Nosyl" Route)

This is the most robust method to convert the free amine to a mono-methyl amine.

  • Nosyl Protection:

    • Dissolve 2-Nitrobenzenesulfonyl chloride (Nosyl-Cl) (4 eq) and Collidine (10 eq) in DCM.

    • Add to resin.[1][2][3] Shake for 1 hour.

    • Wash with DCM and DMF.[1][2] (Result:

      
      -Nosyl-Dap).
      
  • Methylation (Mitsunobu-like):

    • Reagents:Methanol (10 eq), Triphenylphosphine (PPh

      
      )  (5 eq), DIAD  (Diisopropyl azodicarboxylate) (5 eq) in dry THF.[2]
      
    • Alternative (easier): Use Methyl Iodide (MeI) (10 eq) + DBU (5 eq) in DMF for 30 min. (The Nosyl group acidifies the NH, allowing easy alkylation).

    • Check: Ninhydrin test (should be negative).[2]

  • Nosyl Removal:

    • Treat resin with

      
      -Mercaptoethanol  (10 eq) and DBU  (5 eq) in DMF for 
      
      
      
      min.
    • Result:

      
      -Methyl-Dap residue ready for further coupling or side-chain elongation.
      

Visualizing the Strategic Workflow

The following diagram illustrates the decision logic and chemical pathway for replacing Fmoc-Dap(Alloc,Me)-OH with the Mtt-based alternative.

G Start Goal: N-beta-Methyl-Dap Residue Direct Route A: Buy Fmoc-Dap(Alloc,Me)-OH Start->Direct High Cost / Pd Chem Alt Route B: Synthesize On-Resin (Recommended) Start->Alt Low Cost / Robust Final Result: Fmoc-Dap(Me)-Peptide-Resin Direct->Final Alloc Deprotection (Pd) Mtt Step 1: Couple Fmoc-Dap(Mtt)-OH Alt->Mtt Deprotect Step 2: Remove Mtt (1% TFA/DCM) Mtt->Deprotect Nosyl Step 3: Nosyl Protection (Nosyl-Cl) Deprotect->Nosyl Methyl Step 4: Methylation (MeI/DBU) Nosyl->Methyl CleaveNosyl Step 5: Remove Nosyl (BME/DBU) Methyl->CleaveNosyl CleaveNosyl->Final

Figure 1: Comparative workflow for introducing N-methylated Dap residues. Route B (Green) avoids Palladium chemistry and high material costs.

Critical Considerations & Troubleshooting

Aggregation & Purity

Introducing N-methyl groups disrupts hydrogen bonding, often improving the solubility of "difficult" sequences (beta-sheet breakers). However, the synthesis of the N-methyl group on-resin can be hindered if the resin loading is too high.

  • Recommendation: Use low-loading resin (

    
    ) such as ChemMatrix  or Tentagel  to ensure reagents can access the side chain during the Nosyl/Methylation steps.
    
Orthogonality of Mtt vs. Alloc
  • Mtt: Best for standard Fmoc SPPS. However, if your peptide contains Sulfated Tyrosine or very acid-sensitive modifications, 1% TFA might be too harsh.

  • Alloc: If acid sensitivity is extreme, stick to Fmoc-Dap(Alloc)-OH . You will need to perform the methylation after Alloc removal (using Pd) via Reductive Amination (Formaldehyde/NaCNBH3).[2] Note that Reductive Amination on solid phase can sometimes lead to dimethylation; careful stoichiometry (0.8 eq Formaldehyde) is required to favor mono-methylation, though the Nosyl route (on Alloc-deprotected amine) is safer.

Alternative Homologs

If the specific chain length of Dap (1 carbon) is not strictly required for biological activity, consider using Fmoc-Orn(Me, Alloc)-OH or Fmoc-Lys(Me, Alloc)-OH derivatives, or their Mtt analogs. The longer side chains (3 and 4 carbons) are less sterically hindered and often easier to methylate on-resin.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4][5] Chemical Reviews, 109(6), 2455-2504. Link

  • Biron, E., & Kessler, H. (2005).[2] "Optimized selective N-methylation of peptides on solid support." Journal of Organic Chemistry, 70(13), 5183-5189. Link

  • Miller, S. C., & Scanlan, T. S. (1997).[2] "Site-selective N-methylation of peptides on solid support." Journal of the American Chemical Society, 119(9), 2301-2302. Link

  • Fukuyama, T., et al. (1995).[2] "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines." Tetrahedron Letters, 36(36), 6373-6374. Link

Sources

The Third Dimension of Control: A Technical Guide to Alloc, Boc, and Cbz Orthogonality

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In complex peptide and organic synthesis, the "standard" two-dimensional orthogonality (Base-labile Fmoc vs. Acid-labile Boc) often fails when a third site of specific manipulation is required—such as cyclization, side-chain modification, or antibody-drug conjugation.

The Allyloxycarbonyl (Alloc) group provides this critical third dimension. Unlike Boc (acid-cleavable) or Cbz (hydrogenolysis/strong acid-cleavable), Alloc is removed via Palladium(0)-catalyzed allyl transfer . This mechanism is entirely orthogonal to the acid/base chemistry of standard protecting groups, allowing for surgical deprotection of specific amines in the presence of highly sensitive moieties.

This guide analyzes the mechanistic orthogonality of Alloc against Boc and Cbz, providing validated protocols and experimental data to support its integration into high-value synthetic workflows.

Part 1: Mechanistic Foundations of Orthogonality

True orthogonality implies that a protecting group can be removed in any order without affecting others.[1][2] The Alloc/Boc/Cbz triad relies on three distinct chemical triggers:

  • Boc (tert-Butyloxycarbonyl):

    • Trigger: Protonation of the carbonyl oxygen by strong acid (TFA/HCl).

    • Mechanism:

      
      -like fragmentation. The tert-butyl cation leaves, collapsing the carbamate into 
      
      
      
      and the free amine.
    • Orthogonality: Stable to base and Pd(0).

  • Cbz (Benzyloxycarbonyl):

    • Trigger: Catalytic Hydrogenolysis (

      
      ) or Strong Acid (HF/HBr).
      
    • Mechanism: Reductive cleavage of the benzyl-oxygen bond (hydrogenolysis) or acid-catalyzed alkyl-oxygen cleavage.

    • Orthogonality: Stable to mild acid (TFA) and base. Critical Note: Standard hydrogenolysis conditions will reduce the Alloc double bond, converting it to a Propyl-oxycarbonyl group, which is stable to Pd(0) and difficult to remove. Therefore, Alloc must be removed before Cbz if hydrogenolysis is the intended Cbz deprotection method.

  • Alloc (Allyloxycarbonyl):

    • Trigger: Transition metal catalysis (

      
      ).
      
    • Mechanism: Oxidative addition of

      
       to the allyl ester forms a 
      
      
      
      -allyl palladium complex. A nucleophilic scavenger then strips the allyl group, regenerating
      
      
      and releasing
      
      
      .
    • Orthogonality: Stable to TFA (Boc removal) and Piperidine (Fmoc removal).

Visualization: The Orthogonality Triangle

Orthogonality Alloc Alloc (Allyloxycarbonyl) Alloc->Alloc Removed by: Pd(PPh3)4 + Scavenger Boc Boc (tert-Butyloxycarbonyl) Alloc->Boc Stable to TFA Cbz Cbz (Benzyloxycarbonyl) Alloc->Cbz Alloc Stable to HF (Cbz Stable to Pd(0)) Boc->Boc Removed by: 50% TFA (Acid) Boc->Cbz Stable to H2/Pd (mostly) Cbz->Alloc Alloc UNSTABLE to H2/Pd (Reduces to Propyl) Cbz->Cbz Removed by: H2/Pd-C or HF

Figure 1: The Orthogonality Landscape. Note the unidirectional incompatibility: Cbz removal via hydrogenolysis destroys Alloc functionality.

Part 2: Comparative Performance Analysis

The following data summarizes the stability and removal efficiency of these groups based on standard solid-phase peptide synthesis (SPPS) conditions.

Table 1: Stability and Removal Matrix
FeatureAllocBocCbz
Primary Removal Reagent

+

20–50% TFA in DCM

or HF
Mechanism Type

-Allyl Metal Complex
Acidolysis (

)
Hydrogenolysis / Acidolysis
Stability: 20% Piperidine Stable (Fmoc compatible)Stable Stable
Stability: 50% TFA Stable Labile (Removal)Stable (mostly)
Stability: H2 / Pd-C Unstable (Reduces C=C)Stable Labile (Removal)
Scavenger Required? Yes (Essential)Yes (for cation)No (for H2)
Typical Yield (SPPS) >98% (optimized)>99%>95%
Expert Insight: The Scavenger Necessity

In Alloc deprotection, the scavenger is not optional. Without a nucleophile (like Phenylsilane, Morpholine, or Dimedone) to intercept the


-allyl palladium complex, the allyl group will re-attach to the most nucleophilic site available—often the very amine you just deprotected.

Part 3: Experimental Protocols

These protocols are designed for self-validation. If the color changes described do not occur, or if LC-MS indicates incomplete conversion, check the "Troubleshooting" notes.

Protocol A: Alloc Removal (Palladium/Phenylsilane Method)

Best for: Solid-phase synthesis and sensitive substrates.

Reagents:

  • 
     (Tetrakis(triphenylphosphine)palladium(0))
    
  • Phenylsilane (

    
    )[3]
    
  • Dichloromethane (DCM, anhydrous)

Workflow:

  • Preparation: Swell the resin (if SPPS) in DCM for 15 minutes under inert gas (

    
     or Ar). Oxygen poisons the Pd(0) catalyst.
    
  • Catalyst Mix: Dissolve

    
     (0.1 – 0.2 equiv) in DCM.
    
  • Scavenger Addition: Add Phenylsilane (10 – 20 equiv) to the resin/substrate.[3]

  • Reaction: Add the catalyst solution to the resin.

    • Visual Check: The solution often turns slightly yellow/orange. Darkening to black indicates colloidal Pd formation (catalyst decomposition).

  • Incubation: Agitate gently for 20–30 minutes at Room Temperature.

  • Wash Cycle (Critical):

    • Drain.[4]

    • Wash with DCM (

      
      ).[5]
      
    • Wash with 0.5% Sodium Diethyldithiocarbamate (in DMF) or 0.5% DIEA (in DMF) to remove residual Palladium. Failure to do this will cause downstream coupling failures due to Pd coordination with free amines.

    • Wash with DMF (

      
      ).[5]
      
Protocol B: Boc Removal (Standard Acidolysis)

Best for: General deprotection where acid stability is not a concern.

Reagents:

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIPS) - Cation Scavenger

  • Water

Workflow:

  • Cocktail: Prepare a solution of 95% TFA, 2.5% TIPS, 2.5%

    
    .
    
  • Reaction: Treat substrate for 30–60 minutes.

  • Workup: Precipitate in cold diethyl ether (for peptides) or evaporate and neutralize (for small molecules).

Protocol C: Cbz Removal (Hydrogenolysis)

Best for: Final deprotection in solution phase.

Reagents:

  • 
     gas (balloon pressure)
    
  • 10% Pd on Carbon (Pd/C)

  • Methanol or Ethanol

Workflow:

  • Setup: Dissolve substrate in MeOH. Add 10 wt% of Pd/C catalyst (carefully, under Argon).

  • Reaction: Purge with

    
     and stir under 
    
    
    
    balloon for 1–12 hours.
  • Filtration: Filter through Celite to remove Pd/C.

    • Warning: Do not use this method if an Alloc group is present elsewhere in the molecule; the Alloc double bond will be hydrogenated.

Part 4: Mechanistic Visualization (Alloc Deprotection)

Understanding the catalytic cycle is key to troubleshooting low yields. If the cycle stalls, it is usually due to catalyst oxidation or insufficient scavenger.

AllocMechanism Pd0 Pd(0) Active Catalyst Complex Oxidative Addition (Pd-Allyl Complex) Pd0->Complex Attacks Alloc ScavengerStep Nucleophilic Attack (by PhSiH3) Complex->ScavengerStep Scavenger Enters Product Free Amine + CO2 Complex->Product Decarboxylation ScavengerStep->Pd0 Regenerates Catalyst Byproduct Allyl-Silane (Waste) ScavengerStep->Byproduct

Figure 2: The Alloc Deprotection Catalytic Cycle. The scavenger (


) is required to strip the allyl group from the Palladium, regenerating the active 

species.

References

  • BenchChem. (2025).[2][3] The Allyloxycarbonyl (Alloc) Protecting Group: A Technical Guide to its Discovery, Development, and Application.[3]Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[2][3][5][6][7][][9][10][11][12] Chemical Reviews, 109(6), 2455-2504. Link

  • Biotage. (2023).[9][10] Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?Link

  • Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Link

  • Hanson, J. (2025). A Comparative Guide to Protecting Groups in Peptide Synthesis: Fmoc, Boc, and Cbz.[2] BenchChem Technical Guides. Link

Sources

A Comparative Guide to Incorporating N-Methylated Diaminopropionic Acid in Peptide Synthesis: A Cost-Benefit Analysis of Fmoc-Dap(Alloc,Me)OH

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel peptide therapeutics with enhanced pharmacokinetic profiles, N-methylation of the peptide backbone has emerged as a powerful strategy. This modification can impart crucial properties such as increased proteolytic stability, improved membrane permeability, and enhanced conformational rigidity. However, the introduction of N-methylated amino acids into a peptide sequence presents a critical choice for the synthetic chemist: utilize a pre-synthesized N-methylated building block or perform the methylation on-resin during solid-phase peptide synthesis (SPPS). This guide provides a comprehensive cost-benefit analysis of using the pre-formed building block, Fmoc-Dap(Alloc,Me)OH, versus the on-resin N-methylation of an Fmoc-Dap(Alloc)-OH residue.

The Strategic Advantage of N-Methylated Diaminopropionic Acid

Diaminopropionic acid (Dap) is a versatile non-canonical amino acid that introduces a primary amine on its side chain, offering a valuable point for peptide modification, such as cyclization or the attachment of payloads. The N-methylation of the Dap backbone amide further enhances its utility by improving the resulting peptide's resistance to enzymatic degradation and potentially fine-tuning its conformational properties for optimal target binding. The use of an allyloxycarbonyl (Alloc) protecting group on the side-chain amine provides an orthogonal protection strategy, allowing for its selective removal under mild conditions that do not affect the acid-labile or base-labile protecting groups commonly used in Fmoc-SPPS.[1]

Two Paths to Incorporation: A Head-to-Head Comparison

The central decision for researchers lies in the methodology for incorporating the N-methylated Dap residue. Below, we dissect the two primary approaches, outlining their respective workflows and inherent advantages and disadvantages.

Method A: The Pre-formed Building Block Approach with Fmoc-Dap(Alloc,Me)OH

This method involves the direct use of the commercially available, pre-methylated amino acid derivative.

Caption: Workflow for incorporating a pre-formed N-methylated building block.

Method B: The On-Resin N-Methylation Approach

This strategy involves incorporating the unmethylated Fmoc-Dap(Alloc)-OH followed by a subsequent on-resin methylation step.

Caption: Workflow for on-resin N-methylation of a Dap residue.

Cost-Benefit Analysis: A Quantitative Comparison

The choice between these two methods hinges on a careful consideration of cost, time, and the desired quality of the final peptide.

Cost Analysis
ItemMethod A: Pre-formed Building BlockMethod B: On-Resin Methylation
Amino Acid Derivative Fmoc-Dap(Alloc,Me)OHFmoc-Dap(Alloc)-OH
Estimated Cost per Gram ~$150 - $250 (estimated)~$60 - $200[2][3][4]
Additional Reagents Standard coupling reagents (e.g., HATU)Methyl iodide, a strong base (e.g., LiOtBu or DBU), solvents
Reagent Cost per Synthesis (0.1 mmol scale) -~$10 - $20

Note: Prices are estimates and can vary significantly between suppliers and purchase volumes. The cost of on-resin methylation reagents is generally low per synthesis but requires maintaining a stock of these additional chemicals.

Performance and Experimental Considerations
ParameterMethod A: Pre-formed Building BlockMethod B: On-Resin Methylation
Coupling Efficiency Potentially lower and requires specialized, more expensive coupling reagents (e.g., HATU, PyAOP) due to the steric hindrance of the N-methyl group.[5][6]Standard coupling efficiency for the initial incorporation of the unmethylated residue.
Yield Can be lower due to incomplete coupling. The overall yield is highly dependent on the peptide sequence.The methylation reaction itself can have variable yields and may not go to completion, leading to a heterogeneous product.[7]
Purity The primary impurity is often the deletion sequence from failed coupling.Can result in a mixture of methylated and unmethylated peptides, as well as potential side products from the methylation reaction, making purification more challenging.
Time Efficiency Faster overall synthesis time as it eliminates the on-resin methylation and subsequent washing steps.Adds several hours to the synthesis for the methylation reaction and extensive washing steps.
Predictability & Reproducibility More predictable, as the N-methylated residue is incorporated in a single, well-defined step.Can be less reproducible, as the efficiency of on-resin methylation can be influenced by the peptide sequence and reaction conditions.
Side Reactions Risk of racemization of the N-methylated amino acid during activation, although modern coupling reagents minimize this.Potential for over-methylation or methylation of other sensitive residues if not carefully controlled.

Experimental Protocols

Protocol 1: On-Resin N-Methylation of Fmoc-Dap(Alloc)-OH (Direct Alkylation)

This protocol is adapted from established methods for on-resin N-methylation.[7][8][9]

  • Resin Swelling and Deprotection: Swell the peptide-resin (containing the Fmoc-Dap(Alloc)-OH residue with the N-terminal Fmoc group removed) in anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Wash the resin with anhydrous tetrahydrofuran (THF). Add a solution of lithium tert-butoxide (LiOtBu) in THF to the resin and agitate for 30-60 minutes at room temperature.

  • Washing: Thoroughly wash the resin with anhydrous THF to remove excess base.

  • Methylation: Add a solution of methyl iodide in dimethyl sulfoxide (DMSO) to the resin and agitate for 1-2 hours at room temperature.

  • Final Washing: Wash the resin extensively with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.

Protocol 2: Alloc Group Deprotection

This procedure is based on the widely used palladium-catalyzed removal of the Alloc group.

  • Resin Preparation: Swell the peptide-resin in DCM.

  • Deprotection Cocktail: Prepare a solution of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a scavenger, such as phenylsilane or N-methylaniline, in an appropriate solvent like DCM or THF.

  • Reaction: Add the deprotection cocktail to the resin and agitate for 1-2 hours at room temperature, protected from light.

  • Washing: Wash the resin thoroughly with DCM, DMF, a solution of sodium diethyldithiocarbamate in DMF (to scavenge residual palladium), and finally with DCM and methanol.

Conclusion and Recommendations

The choice between using Fmoc-Dap(Alloc,Me)OH and performing on-resin N-methylation is a nuanced decision that depends on the specific goals of the research and the resources available.

Choose Fmoc-Dap(Alloc,Me)OH when:

  • Time is a critical factor: The pre-formed building block significantly shortens the overall synthesis time.

  • Reproducibility is paramount: Direct incorporation of the N-methylated residue offers a more controlled and predictable outcome.

  • The peptide sequence is known to be challenging for on-resin modifications: For sequences where on-resin methylation is known to be inefficient, the pre-formed monomer is the more reliable option.

  • Budget for specialized reagents is available: The higher cost of the building block is offset by the reduced labor and potentially higher purity of the crude product, which can reduce purification costs.

Opt for On-Resin N-Methylation when:

  • Cost of the amino acid is a primary concern: The unmethylated precursor is significantly cheaper, making this a more budget-friendly option, especially for large-scale synthesis.

  • The synthesis is exploratory: On-resin methylation allows for the rapid generation of both methylated and unmethylated analogs from a common intermediate for structure-activity relationship (SAR) studies.

  • The research team has expertise in optimizing on-resin reactions: Successful on-resin methylation often requires careful optimization of reaction conditions for each specific peptide.

Ultimately, for drug development and other applications where high purity and reproducibility are essential, the higher upfront cost of Fmoc-Dap(Alloc,Me)OH is often justified by the time savings, increased predictability, and potentially simpler purification of the final peptide. For academic research and initial screening studies where cost is a major driver and variability can be tolerated, on-resin N-methylation presents a viable and economical alternative.

References

  • Biron, E., Chatterjee, J., & Kessler, H. (2006). Optimized selective N-methylation of peptides on solid support. Journal of Peptide Science, 12(3), 213–219.
  • BenchChem. (2025). OH and Fmoc-Dap(Boc)
  • Aapptec Peptides. Fmoc-Dap(Alloc)-OH [188970-92-5].
  • ChemPep. 188970-92-5 | Fmoc-Dap(Alloc)-OH.
  • Advanced ChemBlocks. Fmoc-Dap(Alloc)-OH 95%.
  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization.
  • Aapptec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids.
  • Nowick, J. S. (2020).
  • Biron, E., & Kessler, H. (2005). Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. The Journal of Organic Chemistry, 70(13), 5183–5189.
  • BenchChem. (2025).
  • Aapptec Peptides. N-Methyl Amino Acids Archives.
  • Asymchem.
  • Springer Nature Experiments.
  • CEM Corporation.
  • Aapptec Peptides. Unusual Amino Acids Archives.
  • Sigma-Aldrich. Fmoc-Dab(Alloc)-OH | 204316-32-5.
  • ChemPep. Fmoc-Dap(Alloc)-OH-5g.
  • Sigma-Aldrich. Fmoc amino acids.
  • ChemPep. Fmoc Amino Acids Package.
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of peptide research, 65(2), 153–166.

Sources

Safety Operating Guide

Comprehensive Disposal Guide: Fmoc-Dap(Alloc,Me)-OH

[1]

Emergency Overview & Chemical Identity

Chemical Name: Fmoc-Dap(Alloc,Me)-OH (Fluorenylmethyloxycarbonyl-N-methyl-diaminopropionic acid-allyloxycarbonyl) CAS Number: 188970-92-5 (Analogous base structure for Fmoc-Dap(Alloc)-OH) Physical State: White to off-white powder Core Hazard Class: Irritant (Skin/Eye/Respiratory).[1][2] Combustible Solid.

Operational Context: This reagent is a specialized orthogonal building block used in Solid Phase Peptide Synthesis (SPPS).[1] The "Alloc" group requires Palladium (Pd) chemistry for removal, creating a unique "Heavy Metal Organic" waste stream distinct from standard peptide waste.

Hazard Profile & PPE Requirements

Before initiating disposal, verify the specific hazards associated with the reagent and its potential solution states.[3]

Hazard CategoryGHS ClassificationSignal WordHazard Statements
Health Skin Irrit. 2, Eye Irrit.[1][4] 2A, STOT SE 3WARNING H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)
Physical Combustible DustWARNING May form combustible dust concentrations in air.[1]
Environmental Aquatic Chronic 4 (Potential)--May cause long-lasting harmful effects to aquatic life.[1]

Mandatory PPE for Disposal Handling:

  • Respiratory: N95 particulate respirator (for solids) or Fume Hood (for solutions).[1]

  • Skin: Nitrile gloves (Double gloving recommended if dissolved in DMF/DCM).[1]

  • Eye: Chemical splash goggles.[1][3]

Disposal Workflows (Scenario-Based)

Proper disposal depends entirely on the state of the chemical (Solid vs. Liquid) and whether it has been exposed to deprotection catalysts (Palladium).

Scenario A: Unused/Expired Solid Reagent
  • Classification: Non-RCRA Listed Hazardous Chemical Waste.[1]

  • Protocol:

    • Containment: Keep in original glass/plastic vial. Tightly cap.[1]

    • Secondary Containment: Place the vial into a clear plastic zip-lock bag to contain potential dust.

    • Labeling: Apply a hazardous waste label.

      • Constituents: "Fmoc-Dap(Alloc,Me)-OH, Solid."[1]

      • Hazard Checkbox: Toxic, Irritant.

    • Disposal Path: Lab Pack for high-temperature incineration.

Scenario B: Standard SPPS Liquid Waste (Coupling/Fmoc Removal)
  • Context: Reagent dissolved in DMF, NMP, or DCM with Piperidine or DIPEA.

  • Classification: Organic Solvent Waste (Halogenated or Non-Halogenated).[1]

  • Protocol:

    • Segregation:

      • If DCM (Dichloromethane) was used: Pour into Halogenated Waste carboy.[1]

      • If only DMF/NMP was used: Pour into Non-Halogenated Waste carboy.[1]

    • Labeling: List all solvents and the solute (<1%).

      • Example: "Waste DMF (90%), Piperidine (9%), Fmoc-Dap(Alloc,Me) (<1%)."[1]

Scenario C: Alloc-Deprotection Waste (The Critical Differentiator)
  • Context: Waste generated after removing the Alloc group using Palladium catalysts (e.g., Pd(PPh3)4).[1][5]

  • Classification: Heavy Metal Organic Waste .[1]

  • Critical Warning: NEVER mix this stream with standard organic solvents.[1] The presence of Palladium (Pd) requires a separate waste stream to prevent heavy metal contamination of bulk solvent recycling/incineration lots.

  • Protocol:

    • Segregation: Collect all washes (DCM/DMF) containing the Pd catalyst and scavengers (PhSiH3, Morpholine) in a separate container.[1]

    • Labeling: "Waste Solvent with HEAVY METALS (Palladium)."

    • Disposal Path: Heavy metal waste stream for specialized incineration/recovery.[1]

Visual Decision Matrix

The following workflow illustrates the logical decision path for disposing of Fmoc-Dap(Alloc,Me)-OH derivatives.

DisposalWorkflowStartWaste Identification:Fmoc-Dap(Alloc,Me)-OHStateCheckWhat is the Physical State?Start->StateCheckSolidSolid (Powder)StateCheck->SolidUnused ReagentLiquidLiquid (Solution)StateCheck->LiquidReaction MixtureSolidAction1. Seal in original vial2. Bag in secondary zip-lock3. Label: 'Solid Chemical Waste'Solid->SolidActionPdCheckDoes it containPalladium (Pd) Catalyst?Liquid->PdCheckStandardLiqStandard SPPS WastePdCheck->StandardLiqNo (Coupling/Fmoc Removal)PdWasteAlloc Deprotection WastePdCheck->PdWasteYes (Alloc Removal)HalogenCheckContains DCM/CHCl3?StandardLiq->HalogenCheckMetalWasteHeavy Metal Organic Waste(Specialized Treatment)PdWaste->MetalWasteHaloWasteHalogenated Organic Waste(High BTU Incineration)HalogenCheck->HaloWasteYesNonHaloWasteNon-Halogenated Organic Waste(Fuel Blending)HalogenCheck->NonHaloWasteNo

Figure 1: Decision tree for segregating Fmoc-Dap(Alloc,Me)-OH waste streams based on physical state and catalytic contamination.[1]

Regulatory & Compliance Checklist (RCRA)

Ensure your disposal plan adheres to the Resource Conservation and Recovery Act (RCRA) standards.[1]

  • Waste Determination (40 CFR § 262.11):

    • This chemical is not P-listed or U-listed.[1]

    • It is classified as a Characteristic Waste if mixed with ignitable solvents (D001).[1]

  • Satellite Accumulation Areas (SAA):

    • Store waste containers at or near the point of generation (e.g., inside the fume hood or on the benchtop).

    • Containers must remain closed unless adding waste.[1]

    • Containers must be compatible with the waste (HDPE is generally safe; Glass is preferred for halogenated solvents).[1]

  • Drain Disposal:

    • STRICTLY PROHIBITED. Fmoc-protected amino acids are generally not biodegradable in sewage treatment timeframes and are toxic to aquatic life.[1]

References
  • Sigma-Aldrich . (2024).[1] Safety Data Sheet: Fmoc-Dap(Alloc)-OH. Retrieved from [1]

  • U.S. Environmental Protection Agency (EPA) . (2023).[1] Hazardous Waste Listings: A User-Friendly Reference Document. Retrieved from

  • BenchChem . (2025).[1][3][6] The Allyloxycarbonyl (Alloc) Protecting Group: Technical Guide. Retrieved from [1]

  • National Institutes of Health (NIH) . (2024).[1] PubChem Compound Summary: Fmoc-Dap(Alloc)-OH.[1][7] Retrieved from [1]

  • University of California, Irvine . (2020).[1] Standard Practices for Fmoc-Based Solid-Phase Peptide Synthesis. Retrieved from [1]

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